molecular formula C17H18N3O4S- B1263537 Metampicillin(1-)

Metampicillin(1-)

Cat. No.: B1263537
M. Wt: 360.4 g/mol
InChI Key: FZECHKJQHUVANE-MCYUEQNJSA-M
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Description

Historical Context of β-Lactam Antibiotic Chemical Evolution and Metampicillin's Structural Development

The discovery of penicillin by Alexander Fleming in 1928 marked a watershed moment in medicine, heralding the age of antibiotics. frontiersin.org This foundational discovery paved the way for the development of a vast class of drugs known as β-lactam antibiotics, which are characterized by a highly reactive β-lactam ring in their chemical structure. nih.govwikipedia.org These antibiotics function by inhibiting the synthesis of the bacterial cell wall, a mechanism that has proven effective against a wide range of bacteria. mims.comnih.gov

Over the decades, the relentless evolution of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, has driven the chemical modification of natural penicillins. nih.govwikipedia.org This led to the creation of semi-synthetic penicillins with enhanced properties, such as a broader spectrum of activity or resistance to β-lactamase degradation. nih.gov

Metampicillin (B1676330) emerged from this era of chemical innovation. It is prepared by the reaction of ampicillin (B1664943) with formaldehyde (B43269). wikidoc.orgwikipedia.org For a considerable time, the precise structure of Metampicillin was a subject of debate, with both imine and hemiaminal structures being proposed. nih.gov However, recent NMR studies have elucidated that Metampicillin exists as a cyclic aminal. nih.govresearchgate.net This structural clarification is crucial for understanding its chemical behavior and biological activity.

Metampicillin as a Prodrug in Antimicrobial Chemotherapy Research

A significant aspect of Metampicillin's design is its function as a prodrug. nih.gov A prodrug is an inactive or less active compound that is metabolized into its active form within the body. nih.gov In the case of Metampicillin, it is hydrolyzed in aqueous and acidic environments, such as the stomach, to release ampicillin, its active antibacterial agent, and formaldehyde. drugbank.comwikidoc.orgwikipedia.orgkarger.com This hydrolysis is rapid under acidic conditions and less so in neutral media. wikidoc.orgkarger.com

The prodrug strategy offers several potential advantages in antimicrobial chemotherapy. For Metampicillin, this approach was investigated for its potential to achieve higher concentrations of the active antibiotic in specific tissues. Notably, studies have reported that parenterally administered Metampicillin leads to significantly higher concentrations in bile compared to direct administration of ampicillin, suggesting a selective secretion by the liver. mims.comnih.govresearchgate.net This characteristic made it a subject of interest for treating biliary tract infections. researchgate.netasm.org

The antibacterial spectrum of Metampicillin is similar to that of ampicillin, showing activity against a range of Gram-positive and Gram-negative bacteria. karger.com However, like ampicillin, it is not effective against penicillinase-producing bacterial strains. karger.comkarger.com

Table 1: Hydrolysis of Metampicillin

ConditionRate of Hydrolysis to Ampicillin
Acidic (e.g., stomach)Rapid drugbank.comwikidoc.orgwikipedia.orgkarger.com
NeutralLess rapid wikidoc.orgkarger.com
Human SerumIncomplete wikidoc.orgkarger.comkarger.com

Contemporary Research Directions and Unanswered Questions in Metampicillin Chemistry and Biochemistry

Despite its established role, research into Metampicillin and related compounds continues, driven by the persistent challenge of antimicrobial resistance and the need for novel therapeutic strategies.

One of the key unanswered questions revolved around its definitive structure, which has only recently been resolved through advanced analytical techniques like NMR, revealing a cyclic aminal form. nih.govresearchgate.netox.ac.uknih.gov This discovery opens new avenues for understanding its stability, reactivity, and transport mechanisms. Further research could explore the implications of this cyclic aminal structure on its interaction with biological membranes and transport proteins, which may explain its high biliary excretion. nih.govresearchgate.net

Another area of ongoing interest is the broader field of prodrug design for β-lactam antibiotics. The principles learned from Metampicillin can inform the development of new prodrugs with improved pharmacokinetic profiles, such as enhanced oral bioavailability or targeted delivery to specific infection sites. nih.govgoogle.com

The increasing prevalence of metallo-β-lactamases (MBLs), which can hydrolyze even the most advanced β-lactam antibiotics, presents a significant threat. frontiersin.org While Metampicillin itself is susceptible to traditional penicillinases, the fundamental chemistry of β-lactam modification remains a critical area of study. Understanding the structure-activity relationships of compounds like Metampicillin could, in principle, contribute to the design of novel β-lactams or β-lactamase inhibitors that are effective against these evolving resistance mechanisms.

Finally, the broader challenges in chemistry, such as understanding the origin of homochirality in biomolecules and developing new synthetic methodologies, indirectly impact the future of antibiotic research. wikipedia.orgquora.com Innovations in these fundamental areas could lead to more efficient and stereoselective syntheses of complex antibiotics and their derivatives.

Table 2: Key Chemical and Physical Properties of Metampicillin

PropertyValue
Molecular Formula C17H19N3O4S targetmol.comnih.gov
Molecular Weight 361.42 g/mol targetmol.comwikipedia.org
CAS Number 6489-97-0 targetmol.comnih.gov
IUPAC Name (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18N3O4S-

Molecular Weight

360.4 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C17H19N3O4S/c1-17(2)12(16(23)24)20-14(22)11(15(20)25-17)19-13(21)10(18-3)9-7-5-4-6-8-9/h4-8,10-12,15H,3H2,1-2H3,(H,19,21)(H,23,24)/p-1/t10-,11-,12+,15-/m1/s1

InChI Key

FZECHKJQHUVANE-MCYUEQNJSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=C)C(=O)[O-])C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)[O-])C

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies

Synthetic Routes to Metampicillin (B1676330) from Ampicillin (B1664943) and Formaldehyde (B43269)

Metampicillin is prepared through the chemical reaction of ampicillin with formaldehyde. Current time information in Bangalore, IN.googleapis.comresearchgate.net This process yields a molecule that is designed to act as a prodrug, which hydrolyzes in the body to release the active agent, ampicillin. Current time information in Bangalore, IN.googleapis.comnih.gov The synthesis is typically conducted in an aqueous solution. nih.gov A preparation method adapted from historical procedures involves reacting the sodium salt of ampicillin with an excess of formaldehyde in water at room temperature. nih.gov

For a considerable time, the precise structure of Metampicillin was a subject of some ambiguity. However, recent and detailed mechanistic studies, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, have elucidated its definitive structure. ucsc.clpharmtech.com Research published in 2020 demonstrated conclusively that Metampicillin exists as a formaldehyde-derived cyclic aminal. ucsc.clmedpharmres.comnih.gov

The reaction between ampicillin and formaldehyde leads to the formation of a five-membered ring, specifically an imidazolidin-4-one (B167674) ring, fused to the β-lactam structure. This occurs through the condensation of formaldehyde with the primary amine of the ampicillin side chain and the adjacent amide nitrogen. ucsc.clnih.gov NMR time-course experiments have provided significant insight into this process. When ampicillin is reacted with a twofold excess of formaldehyde, the primary product observed is the cyclic aminal. ucsc.clmdpi.com If a larger excess of formaldehyde is used, a secondary product can form, which features an additional exocyclic hemiaminal group. ucsc.clpharmtech.com This secondary structure is less stable; the exocyclic group can be readily removed by a formaldehyde scavenger, while the cyclic aminal structure demonstrates greater stability and is considered the major component of solid Metampicillin. ucsc.clmedpharmres.com

Table 1: Reaction Conditions and NMR Data for Metampicillin Formation
Reactants & ConditionsProduct(s)Key ¹H NMR Observations (in D₂O)Reference
Ampicillin (1) + 2-fold excess Formaldehyde (HCHO)Cyclic Aminal (2) (Metampicillin)Formation of cyclic aminal resonance. ucsc.clmdpi.com
Ampicillin (1) + >2-fold excess Formaldehyde (HCHO)Cyclic Aminal (2) + Hemiaminal Adduct (3)Appearance of hemiaminal proton signals (δH 4.40 and 4.27 ppm) alongside the cyclic aminal. nih.govucsc.clmdpi.com

This table is generated based on data from Reinbold et al., 2020.

While specific literature detailing the process optimization for Metampicillin synthesis is limited, general principles of Active Pharmaceutical Ingredient (API) synthesis optimization are highly applicable. researchgate.netmedpharmres.com The primary goals in optimizing such a synthesis are to maximize yield and purity, ensure cost-effectiveness, and enhance safety and sustainability. researchgate.netfrontiersin.org

Strategies relevant to Metampicillin synthesis would include:

Optimization of Reaction Conditions : This involves systematically altering parameters such as temperature, pH, reaction time, and the molar ratio of reactants (ampicillin to formaldehyde) to find the optimal balance for maximum yield and minimal impurity formation. nih.govnih.gov Response surface methodology (RSM) is a statistical approach that can be used to efficiently explore these parameters. pharmtech.comnih.gov

Solvent and Catalyst Selection : While the synthesis is typically aqueous, studies on related enzymatic syntheses, such as that of ampicillin, have shown that the use of organic cosolvents (like ethylene (B1197577) glycol or glycerol) at optimized concentrations and pH can significantly increase molar yields compared to purely aqueous buffer systems. pharmtech.commdpi.com

Purification Optimization : Developing efficient workup and isolation processes is crucial for achieving high purity. researchgate.net For Metampicillin, this involves techniques like reversed-phase High-Performance Liquid Chromatography (HPLC) for purification and lyophilization to obtain the final solid product. nih.gov

Continuous Flow Chemistry : Modern approaches like continuous flow synthesis offer advantages over traditional batch processing, including precise control over reaction conditions, improved safety, higher yields, and greater product purity. researchgate.net

Table 2: General API Process Optimization Strategies and Potential Application to Metampicillin Synthesis
Optimization StrategyDescriptionPotential Application to MetampicillinReference
Response Surface Methodology (RSM) A statistical method for modeling and analyzing problems where a response of interest is influenced by several variables.Systematically optimize temperature, pH, and reactant ratios for the ampicillin-formaldehyde reaction to maximize yield. pharmtech.comnih.gov
Use of Organic Cosolvents Adding organic solvents to an aqueous reaction medium to shift chemical equilibria and reduce water activity.In an enzymatic version of the synthesis, could depress competing hydrolytic reactions, favoring synthesis and increasing yield. pharmtech.commdpi.com
Continuous Flow Chemistry Performing reactions in a continuous flowing stream rather than in a tank.Could enable precise control of reaction time and temperature, potentially reducing the formation of by-products like the hemiaminal adduct. researchgate.net
Catalyst Screening Evaluating different catalysts (chemical or enzymatic) to improve reaction rate, selectivity, and yield.Exploring the use of immobilized penicillin acylase could offer a kinetically controlled synthesis pathway. medpharmres.commdpi.com

Mechanistic Studies of Cyclic Aminal Formation in Metampicillin Synthesis

Exploration of Novel Metampicillin Derivatives and Structural Analogs

A review of the available scientific literature indicates a notable scarcity of research focused specifically on the design and synthesis of novel derivatives or structural analogs of Metampicillin itself. The majority of research on penicillin modification has historically focused on the 6-aminopenicillanic acid (6-APA) core, leading to widely known antibiotics by altering the acyl side chain. mdpi.comnih.gov

There are no prominent studies describing the design and synthesis of chemically modified Metampicillin scaffolds. Hypothetically, further derivatization could occur at several positions. For instance, modifications to the phenyl ring of the original ampicillin side chain could be explored, or functional groups could be added to the cyclic aminal ring itself. However, such derivatives have not been reported in the literature surveyed. General strategies for creating novel antibiotic scaffolds often involve diversity-oriented synthesis, fragment-based design, or the creation of pseudo-natural products, but these have not been applied to Metampicillin specifically. nih.gov

Given the lack of synthesized Metampicillin derivatives, no structure-activity relationship (SAR) studies for this specific compound family exist. SAR studies are crucial in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity. frontiersin.org For other classes of antibiotics, extensive SAR studies have guided the development of more potent and effective drugs by identifying key structural requirements for antibacterial action. For example, in a series of novel quinone derivatives, modifications to the hydrophobicity and chain length of functional groups were systematically evaluated to determine their effect on antibacterial potency. Similar investigations would be necessary for any future Metampicillin analogs to optimize their therapeutic potential.

Design and Synthesis of Chemically Modified Metampicillin Scaffolds

Green Chemistry Approaches in Metampicillin Synthesis

Applying the principles of green chemistry to pharmaceutical synthesis aims to reduce environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. nih.gov While no studies explicitly describe a "green synthesis" of Metampicillin, the existing aqueous-based route has some inherently green characteristics.

Key green chemistry principles applicable to Metampicillin synthesis include:

Safer Solvents : The use of water as the reaction solvent is a significant advantage, as it is non-toxic, non-flammable, and environmentally benign. nih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The condensation reaction to form Metampicillin is an addition reaction, which generally has high atom economy, with water being the only theoretical byproduct.

Use of Catalysis : Employing catalytic reagents (as opposed to stoichiometric ones) is preferred because they are used in small amounts and can be recycled. Exploring an efficient enzymatic or chemocatalytic route for the ampicillin-formaldehyde condensation could further enhance the green profile of the synthesis.

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure, as is typical for Metampicillin synthesis, minimizes energy requirements. nih.gov

Future work could focus on using formaldehyde from renewable feedstocks or developing a solvent-free mechanochemical process to further improve the sustainability of the synthesis.

Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of Metampicillin (B1676330)

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. mdpi.com For Metampicillin, both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial in confirming its structure and understanding its formation. core.ac.uk

Initial assumptions about the structure of Metampicillin needed correction, and advanced NMR studies were instrumental in this re-evaluation. Research has confirmed that Metampicillin is not a simple Schiff base but instead possesses a formaldehyde-derived cyclic aminal structure. core.ac.ukresearchgate.net This structure arises from the reaction of ampicillin (B1664943) with formaldehyde (B43269). wikipedia.orgosti.gov

In these studies, the product of the ampicillin and formaldehyde reaction was purified by high-performance liquid chromatography (HPLC) and analyzed. core.ac.uk Analysis of the purified solid in deuterated dimethyl sulfoxide (B87167) (D₆-DMSO) using ¹H NMR spectroscopy confirmed the presence of the β-lactam core. core.ac.uk Specifically, the signals corresponding to the key protons in the β-lactam ring were observed between δH 5.53 and 5.62 ppm. core.ac.uk

To assign the remaining proton signals and confirm the connectivity, 2D NMR techniques were employed. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which correlates protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which shows correlations between protons and carbons over two to three bonds, were essential. core.ac.uk These 2D experiments allowed for the unambiguous assignment of the penicillin ring-derived hydrogens and confirmed the cyclic aminal linkage formed by the incorporation of a methylene (B1212753) group from formaldehyde. core.ac.uk

Proton (¹H) Signal Chemical Shift (δ) in D₆-DMSO (ppm) Structural Assignment
δH 5.62–5.535.62-5.53β-lactam core protons (CHS and COCHN CO)
δH 4.364.36Penicillin ring-derived hydrogen
δH 1.651.65Penicillin ring-derived hydrogen
δH 1.491.49Penicillin ring-derived hydrogen
δH 7.44–7.267.44-7.26Aromatic protons

Table 1: Selected ¹H NMR chemical shifts for the purified cyclic aminal structure of Metampicillin in D₆-DMSO, based on research findings. core.ac.uk

To understand the formation of Metampicillin, researchers have conducted time-course NMR analyses of the reaction between ampicillin and formaldehyde in an aqueous solution (D₂O). core.ac.uk These experiments monitor the reaction mixture over time, revealing the appearance and disappearance of various chemical species.

When ampicillin is reacted with an excess of formaldehyde, the initial formation of the primary product, the cyclic aminal Metampicillin (referred to as compound 2 in the research), is observed. The characteristic methylene proton signals for this cyclic aminal appear at δH 4.88 ppm and δH 4.77 ppm within the first 30 minutes of the reaction. core.ac.uk

Interestingly, the time-course analysis revealed the formation of a second product (compound 3 ) when formaldehyde is in excess. core.ac.ukresearchgate.net This secondary product contains an additional exocyclic hemiaminal group, formed by a further reaction at the cyclic aminal nitrogen. core.ac.uknih.gov The formation of this second species demonstrates the complexity of the reaction. Stability studies showed that this exocyclic hemiaminal is less stable than the cyclic aminal ring and can be removed by a formaldehyde scavenger, regenerating the primary Metampicillin structure. core.ac.ukasm.org

Compound Key ¹H NMR Signals in D₂O (ppm) Description
Ampicillin (1 )-Starting material
Metampicillin (2 )δH 4.88, 4.77 (cyclic aminal CH₂)Primary reaction product, cyclic aminal
Hemiaminal adduct (3 )δH 4.34 (CHCO₂H), hemiaminal protonsSecondary product with additional exocyclic hemiaminal

Table 2: Key intermediates and products observed during the time-course NMR analysis of the ampicillin-formaldehyde reaction. core.ac.ukresearchgate.net

The NMR studies also provide insight into the conformational dynamics of Metampicillin in solution. The presence of multiple species in equilibrium, such as the cyclic aminal (Metampicillin) and the hemiaminal adduct, highlights the compound's dynamic nature in an aqueous environment with excess formaldehyde. core.ac.ukresearchgate.net The relative populations of these conformers and related products can be influenced by the concentration of reactants. researchgate.net

The ability of Metampicillin's cyclic aminal nitrogen to react further to form a hemiaminal indicates its accessibility and the flexibility of the structure in solution. The analysis of NMR signal line shapes, chemical shifts, and coupling constants can reveal information about rotational energy barriers and the preferential conformations a molecule adopts in solution. researchgate.net The observed equilibrium between compounds 2 and 3 is a direct manifestation of this conformational flexibility and reactivity. core.ac.uk

Time-Course NMR Analysis of Formaldehyde-Ampicillin Reaction Intermediates

Vibrational Spectroscopy Applications in Metampicillin Research

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for identifying functional groups and providing a unique "molecular fingerprint" of a compound. researchgate.netmdpi.com While specific published spectra for Metampicillin are not widely available, the application of these techniques can be understood based on its known structure and extensive studies on its precursor, ampicillin, and other penicillins. osti.govwjpmr.commdpi.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its chemical bonds to vibrate at specific frequencies. This technique is highly effective for identifying the functional groups present in a molecule. mdpi.com

For Metampicillin, an FT-IR analysis would reveal characteristic absorption bands for its core functional groups. The spectrum would be dominated by the vibrations of the β-lactam ring, the amide linkage, and the carboxylate group. A key feature in the FT-IR spectrum of penicillins is the high-frequency stretching vibration of the carbonyl group (C=O) in the strained four-membered β-lactam ring, which typically appears around 1760-1780 cm⁻¹. mdpi.combiospec.net Other important bands include the amide I band (C=O stretch, ~1650 cm⁻¹) and the carboxylate (COO⁻) asymmetric stretch (~1600 cm⁻¹). mdpi.comresearchgate.net

Crucially, the FT-IR spectrum of Metampicillin would differ from that of ampicillin by the absence of bands associated with the primary amine (-NH₂) group and the appearance of new bands related to the tertiary amine within the newly formed cyclic aminal ring. d-nb.info

Functional Group Expected Vibrational Band (cm⁻¹) Significance for Metampicillin
β-Lactam Carbonyl (C=O)~1770Confirms the presence of the core β-lactam ring. biospec.net
Amide I (C=O)~1650-1685Characteristic of the amide linkage in the side chain. wjpmr.commdpi.com
Carboxylate (COO⁻)~1600Indicates the deprotonated carboxylic acid group. mdpi.com
Aromatic C-H~3000-3100From the phenyl group in the side chain. core.ac.uk
Cyclic Aminal (C-N)(Varies)Appearance of new C-N stretches confirms the cyclized structure.
Primary Amine (N-H)~3300-3500Absence of these bands would differentiate Metampicillin from Ampicillin. core.ac.uk

Table 3: Expected characteristic FT-IR absorption bands for Metampicillin based on its structure and data from related penicillin compounds.

Raman spectroscopy is a complementary vibrational technique based on the inelastic scattering of monochromatic light. researchgate.net It provides a unique spectral fingerprint that is specific to a molecule's structure, making it excellent for identification and differentiation of closely related compounds. asm.orgbiospec.net

A Raman spectrum of Metampicillin would provide a detailed molecular fingerprint. Key signals would include the phenyl ring breathing mode, which gives a very strong, sharp peak at around 1005 cm⁻¹ in related penicillins. biospec.netacs.org Other characteristic bands for the penicillin structure include those from the β-lactam and thiazolidine (B150603) rings. wjpmr.comacs.org

Like FT-IR, Raman spectroscopy would be a powerful tool to distinguish Metampicillin from ampicillin. The formation of the cyclic aminal would alter the vibrational modes of the side chain, leading to a unique fingerprint region (typically below 1500 cm⁻¹) in the Raman spectrum. Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly amplify the signal, allowing for the detection of even low concentrations and providing highly detailed and reproducible spectra for unambiguous identification. biospec.net

Vibrational Mode Expected Raman Shift (cm⁻¹) Significance for Metampicillin
Phenyl Ring Breathing~1005Strong, characteristic peak for the phenyl side chain. biospec.netacs.org
β-Lactam Ring Vibration(Varies)Bands confirming the core structure. wjpmr.comacs.org
C=O Stretch (β-Lactam)~1685Key vibration of the strained lactam ring. wjpmr.com
C-S Stretch~580From the thiazolidine ring. wjpmr.com
C-H Deformation (Benzene)~1000High-intensity peak from the monosubstituted benzene (B151609) ring. wjpmr.com

Table 4: Expected characteristic Raman peaks for Metampicillin based on its structure and spectral data from related penicillin compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Analysis

Mass Spectrometry (MS) for Structural Confirmation and Fragment Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. While detailed mass spectrometric studies specifically targeting the purified cyclic aminal structure of Metampicillin are not extensively published, the fragmentation behavior can be reliably predicted based on the analysis of its parent compound, ampicillin, and its known adduct nature.

Metampicillin is synthesized through the reaction of ampicillin with formaldehyde. nih.govebi.ac.uk Its molecular formula is C₁₇H₁₉N₃O₄S, corresponding to a monoisotopic mass of approximately 361.11 Da. nih.gov In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be expected at m/z 362.1.

The fragmentation pattern of Metampicillin is expected to mirror that of ampicillin, as the core β-lactam and thiazolidine ring structure remains intact. Studies on ampicillin fragmentation provide a foundational understanding of the key fragment ions that would also appear in Metampicillin's spectrum. nih.gov Collision-induced dissociation (CID) of the ampicillin parent ion (m/z 350) yields characteristic fragments that are instrumental in identifying the molecule.

Key fragment ions observed in the ESI-MS/MS of ampicillin include:

m/z 192: This fragment corresponds to the thiazolidine ring with the attached side chain.

m/z 160: A crucial fragment representing the 6-aminopenicillanic acid nucleus (the penam (B1241934) core) after the loss of the phenylglycyl side chain.

m/z 106: This ion is characteristic of the phenylglycyl side chain ([C₆H₅CH(NH₂)]⁺).

The table below summarizes the expected and known fragment ions from the ampicillin core, which would be anticipated in the mass spectrum of Metampicillin.

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure/Origin Reference
350.1[Ampicillin+H]⁺ (Parent Ion)
192.0Thiazolidine ring with side chain
174.0Further fragmentation product nih.gov
160.0Penam nucleus (6-aminopenicillanic acid core) nih.gov
128.0Fragmentation product of the side chain nih.gov
106.1Phenylglycyl side chain nih.gov

Mass spectrometry has also been successfully employed to identify various degradation products and related substances that form from ampicillin under different conditions, including the products of its reaction with formaldehyde. nih.govresearchgate.net

X-ray Crystallographic Investigations

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. wikipedia.org This technique has been fundamental in understanding the structure of penicillins since the work of Dorothy Hodgkin. nobelprize.orgwikipedia.org

Despite Metampicillin's use as an antibiotic, its precise solid-state structure remained a subject of discussion for many years, with several structures being proposed. researchgate.net Recent studies using Nuclear Magnetic Resonance (NMR) spectroscopy have clarified that the stable, isolatable form of Metampicillin is a cyclic aminal, formed from the condensation of formaldehyde with the two nitrogen atoms of the ampicillin side chain. researchgate.netnih.gov

However, a search of the published scientific literature and crystallographic databases indicates a lack of publicly available, complete single-crystal X-ray diffraction data specifically for Metampicillin or its simple salts. The structural elucidation has primarily relied on other spectroscopic methods. nih.gov For reference, the crystal structure of the parent compound, ampicillin trihydrate, has been determined and is well-documented. sigmaaldrich.comresearchgate.net

The table below presents the crystallographic data for ampicillin trihydrate, illustrating the type of information obtained from an X-ray diffraction experiment.

Parameter Ampicillin Trihydrate
Molecular Formula C₁₆H₁₉N₃O₄S · 3H₂O
Molecular Weight 403.45 g/mol
Crystal System Triclinic
Space Group P1
Unit Cell Dimensions a = 9.12 Å, b = 9.58 Å, c = 6.46 Å
α = 81.3°, β = 112.5°, γ = 112.8°
Volume 461 ų
Molecules per Unit Cell (Z) 1

Data sourced from studies on ampicillin trihydrate. researchgate.net

One such well-characterized product is 3-phenyl-6-methyl-pyrazin-2-one . Its structure was unequivocally confirmed through single-crystal X-ray diffraction. researchgate.net This compound is formed through a complex reaction pathway where ampicillin first degrades in an acidic environment and then reacts with formaldehyde. researchgate.net The crystallographic data for this degradation product has been deposited in the Cambridge Crystallographic Data Centre (CCDC). researchgate.netresearchgate.net

The detailed crystallographic findings for this ampicillin-formaldehyde degradation product are summarized in the table below.

Parameter 3-phenyl-6-methyl-pyrazin-2-one
CCDC Deposition Code 1941818
Chemical Formula C₁₁H₁₀N₂O
Formula Weight 186.21 g/mol
Temperature 150 K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.0853(2) Å
b = 5.96880(10) Å
c = 14.2818(3) Å
α = 90°
β = 101.071(2)°
γ = 90°
Volume 926.34(3) ų
Molecules per Unit Cell (Z) 4

Data sourced from Reinbold et al. (2019) and deposited in the CCDC. researchgate.net

These crystallographic studies on degradation products are vital for understanding the potential chemical pathways and stability of ampicillin-formaldehyde adducts like Metampicillin under various conditions.

Degradation Pathways and Kinetic Stability

Hydrolytic Decomposition of Metampicillin (B1676330)

The primary degradation pathway for Metampicillin in aqueous solutions is hydrolysis, which results in the formation of its parent compound, ampicillin (B1664943). drugbank.comnih.gov The rate of this decomposition is highly dependent on the pH of the solution. wikipedia.orgkoreascience.kr The hydrolysis reaction involves the cleavage of the cyclic aminal structure, releasing formaldehyde (B43269) and ampicillin. drugbank.comnih.gov

Under acidic conditions, the hydrolysis of Metampicillin to ampicillin is notably rapid. drugbank.comwikipedia.orgnih.gov This accelerated degradation is observed at pH levels similar to those found in the stomach. ebi.ac.uknih.gov Research employing high-performance liquid chromatography (HPLC) has shown that at a pH of 1.2 or 4.0, Metampicillin is so unstable that it rapidly hydrolyzes to ampicillin, often within the timeframe of the chromatographic separation itself. koreascience.kr

The decomposition process in acidic media follows first-order kinetics. koreascience.kr This implies that the rate of hydrolysis is directly proportional to the concentration of Metampicillin. This rapid conversion is a key characteristic of the compound's behavior in acidic environments. koreascience.kr

In neutral and alkaline media, the hydrolysis of Metampicillin is considerably slower compared to acidic conditions. ebi.ac.ukwikipedia.org The hydrolysis reaction to ampicillin still occurs and follows approximate first-order kinetics. koreascience.kr

Studies have quantified the rate of this degradation under various conditions. At a physiological pH of 7.0 and a temperature of 37°C, the hydrolysis half-life of Metampicillin was determined to be 41.5 minutes. koreascience.kr When the temperature is lowered to room temperature (20°C) at the same pH, the stability increases, with the half-life extending to 167 minutes. koreascience.kr Further reduction in temperature to 4°C at pH 7.0 significantly enhances stability, with less than 10% of the compound hydrolyzing to ampicillin over a 24-hour period. koreascience.kr In alkaline solutions (pD 9), while degradation still occurs, the initial formation of the cyclic aminal structure is reportedly faster. researchgate.net At basic pH, further degradation products resulting from the opening of the beta-lactam ring have been observed. koreascience.kr

Table 1: Hydrolysis Half-Life of Metampicillin at pH 7.0
Temperature (°C)Half-Life (minutes)Reference
3741.5 koreascience.kr
20167 koreascience.kr

The hydrolytic stability of Metampicillin is critically influenced by environmental factors, most notably pH. koreascience.kr Beyond pH, other components in the solution can affect its stability and chromatographic behavior. For instance, the ionic strength of the buffer used in HPLC analysis has been shown to impact the retention of both Metampicillin and its primary hydrolytic product, ampicillin. koreascience.kr Specifically, the concentration of disodium (B8443419) phosphate (B84403) in the mobile phase affects the capacity factor (k') of these compounds during separation on a Zorbax CN column. koreascience.kr

Kinetics of Neutral and Alkaline Hydrolysis of Metampicillin

Oxidative Degradation Mechanisms of Metampicillin

Following hydrolysis, oxidation is the second most common degradation pathway for many pharmaceutical compounds, including penicillins. nih.gov These reactions are mechanistically complex and can lead to a variety of degradation products. nih.gov For penicillins like Metampicillin, the thioether group within the bicyclic core structure is a primary site susceptible to oxidation. nih.gov

The principal oxidation product identified for penicillin-type molecules is the sulfoxide (B87167). nih.gov The oxidation of the sulfur atom in the thioether moiety of the penicillin nucleus leads to the formation of sulfoxides. nih.govgoogle.com Studies on ampicillin, the parent molecule of Metampicillin, have confirmed the formation of ampicillin S-oxide under oxidative stress conditions induced by non-thermal plasma treatment. mdpi.com Given the structural similarity, it is expected that Metampicillin would undergo a similar transformation to yield Metampicillin sulfoxide. Further degradation of ampicillin S-oxide can lead to products like AMP-S-oxide diketopiperazine. mdpi.com

Table 2: Potential Oxidative Degradation Products of Metampicillin
Parent CompoundOxidation ProductReference
AmpicillinAmpicillin S-oxide mdpi.com
Ampicillin S-oxideAMP-S-oxide diketopiperazine mdpi.com
Penicillins (general)Sulfoxide nih.gov

The oxidation of penicillins can proceed through several mechanisms, often involving reactive oxygen species. nih.gov Free radical-induced oxidation is a significant pathway. nih.gov Studies on the hydroxyl radical (•OH)-induced oxidation of amoxicillin (B794), a closely related penicillin, suggest that the primary sites of attack are the thioether group and the aromatic ring. nih.gov

The reaction pathway at the thioether group is proposed to begin with the formation of an •OH adduct to the sulfur atom. nih.gov This intermediate then converts to a sulfur radical cation, which has several competing reaction paths:

Deprotonation at an adjacent carbon to form α-(alkylthio)alkyl radicals, which can lead to the sulfoxide as the main product. nih.gov

Transformation via a pseudo-Kolbe mechanism to form α-aminoalkyl radicals. nih.gov

Stabilization through the formation of an intramolecular S∴O bond. nih.gov

The formation of the sulfoxide is particularly efficient in the presence of dissolved oxygen, though it can also be generated under anaerobic conditions through reactions with hydrogen peroxide and α-(alkylthio)alkyl radicals. nih.gov Another common oxidative mechanism is autoxidation, a radical chain reaction involving molecular oxygen that generates hydroperoxides and peroxy radicals. nih.gov

Identification of Oxidation Products (e.g., Sulfoxides)

Alternative Chemical Degradation Routes

Research into the degradation of ampicillin, a closely related β-lactam and the parent compound of metampicillin, has revealed the formation of pyrazinone structures in the presence of various aldehydes under acidic conditions. scispace.comresearchgate.netresearchgate.net Metampicillin itself is synthesized from ampicillin and formaldehyde, making the study of these reactions particularly relevant. wikipedia.org

Under acidic conditions (pH 2) and elevated temperatures (100 °C), ampicillin reacts with aldehydes such as formaldehyde, acetaldehyde (B116499), propionaldehyde, and acetone (B3395972) to form 6-substituted 3-phenyl-pyrazin-2-ones. scispace.comresearchgate.net The reaction with formaldehyde, which is a component of metampicillin's structure, yields 3-phenyl-6-methyl-pyrazin-2-one. scispace.com The general mechanism for this transformation involves the degradation of ampicillin in acidic conditions to generate an enamine intermediate. researchgate.net This enamine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent condensation and elimination of a water molecule result in the formation of the pyrazinone ring. researchgate.net

Interestingly, the reaction of ampicillin with different aldehydes proceeds at varying efficiencies. For instance, the reaction with acetaldehyde to form 3-phenyl-6-ethyl-pyrazin-2-one is noted to be the most efficient among the tested simple aldehydes. scispace.com Furthermore, studies with pyruvate (B1213749) and glyoxylate (B1226380) also lead to the formation of multiple 6-substituted 3-phenyl-pyrazin-2-ones, highlighting the broad reactivity of the ampicillin degradation intermediate with carbonyl compounds. researchgate.net A competing reaction pathway involving protonation and oxidation can lead to the formation of 2-phenyl-pyrazin-2-one, a known degradation product of ampicillin. scispace.comresearchgate.net

The formation of these pyrazinone compounds represents a significant alternative degradation pathway for ampicillin, and by extension, for metampicillin, especially in environments containing aldehydes and under acidic conditions.

Table 1: Formation of Pyrazin-2-ones from Ampicillin and Various Carbonyl Compounds

Carbonyl CompoundResulting Pyrazin-2-one ProductReaction ConditionsReference
Formaldehyde3-phenyl-6-methyl-pyrazin-2-onepH 2, 100 °C scispace.com
Acetaldehyde3-phenyl-6-ethyl-pyrazin-2-onepH 2, 100 °C scispace.com
Propionaldehyde6-propyl-3-phenyl-pyrazin-2-onepH 2, 100 °C scispace.com
Acetone6,6-dimethyl-3-phenyl-pyrazin-2-onepH 2, 100 °C scispace.com
Pyruvate3-phenyl-6-ethyl-pyrazin-2-one and otherspH 2, 100 °C researchgate.net
Glyoxylate3-phenyl-6-methyl-pyrazin-2-one and otherspH 2, 100 °C researchgate.net

The primary intramolecular process for metampicillin in aqueous solution is its hydrolysis to ampicillin and formaldehyde. wikipedia.org This reaction is particularly rapid in acidic conditions. wikipedia.org Recent NMR studies have elucidated the structure of metampicillin, revealing it to be a cyclic aminal formed from the reaction of ampicillin and formaldehyde. nih.govresearchgate.net In solution, particularly with excess formaldehyde, another product with an additional exocyclic hemiaminal group can form. nih.govresearchgate.net The cyclic aminal structure of metampicillin exhibits greater stability compared to the exocyclic hemiaminal. nih.govresearchgate.net

Once ampicillin is formed, it can undergo further degradation. Mass spectrometry studies on ampicillin have identified several fragmentation products. The primary degradation products include ampicilloic acid isomers, which result from the hydrolytic cleavage of the β-lactam ring. nih.gov Other identified products from forced degradation studies of ampicillin include diketopiperazines, D-phenylglycylampicillin, and various oligomers. nih.gov The fragmentation patterns observed in mass spectrometry are crucial for identifying these degradation products. Key fragment ions for ampicillin are observed at m/z 106.2 (benzylamine group) and m/z 160.0 (thiazolidine ring). nih.gov

Under alkaline conditions, ampicillin degradation proceeds via the formation of 5R-penicilloic acid, which can then epimerize to the 5S isomer. researchgate.net Further degradation can lead to ampicillin penilloic acid and 2-hydroxy-3-phenylpyrazine. researchgate.net

Table 2: Major Degradation Products of Ampicillin Identified through Forced Degradation Studies

Degradation ProductMethod of IdentificationReference
Ampicilloic acid isomersLC-ESI-MS/MS nih.gov
Diketopiperazines of ampicillinLC-ESI-MS/MS nih.gov
D-phenylglycylampicillinLC-ESI-MS/MS nih.gov
6-APA ampicillin amideLC-ESI-MS/MS nih.gov
Ampicillin penilloic acidHPLC, NMR researchgate.net
2-hydroxy-3-phenylpyrazineHPLC, NMR researchgate.net

Studies on the Formation of Pyrazinone Compounds from Related β-Lactams and Aldehydes

Photodegradation and Thermodegradation Studies of Metampicillin

Specific studies on the photodegradation and thermodegradation of metampicillin are limited. However, research on ampicillin provides valuable insights into the potential behavior of metampicillin under these stress conditions.

Photodegradation:

Studies on the photodegradation of ampicillin have shown that it is susceptible to degradation upon exposure to UV light. longdom.org The process can be influenced by the presence of photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO), which can enhance the rate of degradation. researchgate.netnih.gov The degradation of ampicillin under photocatalytic conditions has been reported to follow pseudo-first-order kinetics. researchgate.nettandfonline.com The degradation mechanism involves the generation of reactive oxygen species, such as hydroxyl radicals, which attack the ampicillin molecule, leading to the cleavage of the amide bond, phenyl ring, and the β-lactam ring. tandfonline.com A study on various ampicillin formulations showed negligible degradation under UV light for 30 minutes, suggesting that short-term exposure may not be significantly detrimental. longdom.org

Thermodegradation:

The thermal stability of β-lactam antibiotics, including ampicillin, has been investigated. Ampicillin has been shown to be relatively stable at moderate temperatures. One study found that ampicillin exhibited a maximum degradation of less than 30% at 150 °C. researchgate.net However, significant degradation occurs at higher temperatures, such as those used in classic sterilization (120 °C for 20 minutes), which can lead to considerable inactivation. diva-portal.org Isothermal thermogravimetric analysis of ampicillin has shown that its thermal decomposition follows zero-order kinetics and occurs in two stages. akjournals.com A study on different ampicillin capsule formulations found that upon heating for 30 minutes, there were negligible changes in concentration, indicating good thermal stability over short periods at moderate heat. longdom.org

Table 3: Summary of Ampicillin Degradation under Different Conditions

ConditionObservationReference
Acidic Hydrolysis (1N HCl)Heavy degradation longdom.org
Basic Hydrolysis (1N NaOH)Heavy degradation longdom.org
Heat (30 min)Negligible degradation longdom.org
UV Light (30 min)Negligible degradation longdom.org
Sunlight-driven Photocatalysis (with ZnWK-5)ca. 98% mineralization after 5 hours tandfonline.com
Thermal (150 °C)< 30% degradation researchgate.net

Molecular Mechanisms of Antimicrobial Action

Binding Interactions with Bacterial Penicillin-Binding Proteins (PBPs)

The primary molecular targets of all penicillin derivatives, including the active form of Metampicillin (B1676330), are the penicillin-binding proteins (PBPs). nih.govuobabylon.edu.iq These are a group of bacterial enzymes located on the inner side of the cytoplasmic membrane that are involved in the terminal stages of peptidoglycan synthesis. nih.govnih.gov The binding of the antibiotic to these proteins is the critical step that initiates the cascade of events leading to cell death.

To date, specific high-resolution X-ray crystallography or Nuclear Magnetic Resonance (NMR) structures of a Metampicillin-PBP complex have not been reported in publicly available literature. However, the structural basis for the interaction can be inferred from extensive studies on its active form, ampicillin (B1664943), and other β-lactam antibiotics. wikipedia.org

The key structural feature responsible for the activity of penicillins is the strained four-membered β-lactam ring. wikipedia.org This ring mimics the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. silae.it Upon entering the active site of a PBP, the β-lactam ring is attacked by a reactive serine residue. This attack opens the ring and results in the formation of a stable, covalent acyl-enzyme intermediate. nih.gov This acylation process effectively inactivates the PBP, halting its enzymatic function. The aminophenyl side chain of ampicillin plays a crucial role in determining its spectrum of activity and its specific affinity for the PBPs of different bacterial species.

While specific computational studies detailing the interaction of Metampicillin with bacterial PBPs are scarce in the literature, molecular docking and molecular dynamics (MD) simulations are powerful tools used to investigate these interactions for other β-lactams. biorxiv.orgmdpi.comrsc.org These methods predict the binding pose and estimate the binding affinity of an antibiotic within the PBP active site.

Molecular docking simulations can calculate a binding energy score, indicating the strength of the interaction. For instance, a study calculated the docking score of Metampicillin against a β-lactamase protein (not a PBP) to be -4.686 kcal/mol. nih.gov Similar studies on PBPs would identify key amino acid residues involved in hydrogen bonding and other non-covalent interactions that stabilize the antibiotic in the active site before the covalent bond formation.

Molecular dynamics simulations can further refine the docked complex, providing insights into its stability and the conformational changes in both the protein and the ligand over time. researchgate.netnih.govnih.gov These simulations help validate the docking poses and analyze the persistence of crucial interactions.

Table 1: Illustrative Data from a Hypothetical PBP-Metampicillin Docking Study

ParameterIllustrative ValueSignificance
PBP Target E. coli PBP2Example of a specific PBP from a Gram-negative bacterium.
Docking Score (kcal/mol) -8.5A lower score indicates a more favorable binding interaction.
Binding Free Energy (MM/GBSA) -65.7 kcal/molAn estimation of the binding free energy, providing another measure of affinity.
Key Interacting Residues Ser307, Asn309, Thr550Identifies specific amino acids in the PBP active site that form critical bonds with the antibiotic.
Covalent Linkage Site Ser307The catalytic serine residue that forms the covalent bond with the β-lactam ring.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for Metampicillin with PBPs are not currently available in published literature.

Structural Biology of Metampicillin-PBP Complexes

Interference with Bacterial Cell Wall Peptidoglycan Synthesis

The bacterial cell wall is a rigid structure composed of peptidoglycan, which protects the bacterium from osmotic lysis. Its synthesis is a complex process involving multiple enzymatic steps. Metampicillin, through its conversion to ampicillin, disrupts the final and critical stage of this process. silae.itmims.com

The integrity of the peptidoglycan layer depends on the cross-linking of adjacent glycan chains. This cross-linking is catalyzed by the transpeptidase activity of high-molecular-weight PBPs. uobabylon.edu.iqufrgs.br By forming a covalent bond with the active site serine of these transpeptidases, ampicillin (the active form of Metampicillin) irreversibly inhibits their function. silae.itjaypeedigital.com This action directly prevents the formation of peptide bridges between peptidoglycan chains, leading to a mechanically weak cell wall.

Table 2: Key Processes in Peptidoglycan Synthesis Inhibited by Metampicillin (as Ampicillin)

Enzymatic ProcessCatalyzing Enzyme ClassRole in SynthesisEffect of Inhibition
Transpeptidation Penicillin-Binding Proteins (Transpeptidases)Forms peptide cross-links between glycan chains.Prevents cell wall cross-linking, leading to structural weakness.
Transglycosylation Penicillin-Binding Proteins (Transglycosylases)Polymerizes glycan strands from lipid precursors.Indirectly disrupted due to inactivation of the PBP complex.

Bacteria possess endogenous enzymes known as autolysins, which are responsible for the controlled degradation and remodeling of the cell wall during processes like growth and cell division. taylorandfrancis.comnih.gov Under normal conditions, the synthetic activity of PBPs and the degradative activity of autolysins are tightly regulated and balanced.

When Metampicillin inhibits PBPs, cell wall synthesis is halted. uobabylon.edu.iq However, the activity of autolysins continues, leading to an unregulated breakdown of the peptidoglycan layer. taylorandfrancis.combiorxiv.org This imbalance between synthesis and degradation results in the progressive weakening of the cell wall, ultimately causing the bacterium to lyse due to the high internal osmotic pressure. uobabylon.edu.iqsilae.it

Biochemical Analysis of Transpeptidation and Transglycosylation Inhibition

Comparative Analysis of Metampicillin and Ampicillin Mechanisms at the Molecular Level

At the core molecular level, the mechanism of Metampicillin and ampicillin is identical because Metampicillin is a prodrug that must be converted to ampicillin to exert its antibacterial effect. mims.com The key differences lie in their chemical structure, stability, and resulting pharmacokinetics.

Metampicillin is synthesized by the condensation of ampicillin's primary amino group with formaldehyde (B43269), resulting in a cyclic aminal structure. nih.govresearchgate.net This modification masks the polar amino group of ampicillin. The hydrolysis of Metampicillin back to ampicillin is highly dependent on pH. It is rapid in acidic conditions, such as those found in the stomach, but occurs more slowly and potentially incompletely in the neutral pH of serum. wikipedia.orgnih.gov

This chemical difference has significant consequences. When given orally, Metampicillin largely hydrolyzes to ampicillin in the stomach before absorption. However, when administered parenterally, the more stable Metampicillin molecule circulates and is excreted at very high concentrations into the bile, a property not seen with ampicillin itself. nih.gov Once hydrolyzed, the resulting ampicillin molecule interacts with bacterial PBPs in precisely the same manner, regardless of its origin. Therefore, the antibacterial spectrum and the molecular mechanism of PBP inhibition are the same for both compounds. mims.com

Table 3: Molecular and Mechanistic Comparison of Metampicillin and Ampicillin

FeatureMetampicillinAmpicillin
Chemical Structure Cyclic aminal of ampicillin and formaldehyde. nih.govAminopenicillin with a free α-amino group.
Activity Status Prodrug (inactive form). nih.govActive drug.
Mechanism of Action Hydrolyzes to ampicillin, which then inhibits PBPs. wikipedia.orgmims.comDirectly inhibits PBPs by acylating the active site serine. uobabylon.edu.iq
Stability in Acid (pH < 2) Low (rapid hydrolysis to ampicillin). wikipedia.orgRelatively stable.
Stability in Serum (pH ~7.4) More stable than in acid; hydrolysis is slower. wikipedia.orgnih.govStable.
Target Interaction No direct interaction with PBPs.Binds to and covalently inhibits PBPs. nih.gov
Resulting Active Molecule AmpicillinAmpicillin

Biochemical Mechanisms of Antimicrobial Resistance

β-Lactamase-Mediated Resistance to Metampicillin (B1676330)

The most prevalent mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria is the production of β-lactamase enzymes. nih.gov These enzymes inactivate the antibiotic by hydrolyzing the amide bond in the characteristic β-lactam ring, rendering the drug ineffective. mdpi.comwikipedia.org

Enzymatic Hydrolysis by β-Lactamases (e.g., Penicillinases)

β-lactamases, including penicillinases, are enzymes that catalyze the hydrolysis of the β-lactam ring. mdpi.comwikipedia.org This action effectively deactivates the antibiotic molecule. mdpi.com Metampicillin is susceptible to this enzymatic degradation. nih.gov The genes encoding these enzymes are often located on mobile genetic elements like plasmids, which facilitates their spread among bacterial populations. mdpi.com

Kinetic Characterization of Metampicillin as a β-Lactamase Substrate

Studies have been conducted to understand the kinetics of Metampicillin's interaction with bacterial penicillinases. nih.gov The efficiency of hydrolysis can be determined by kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). While specific kinetic data for Metampicillin is not extensively detailed in the provided results, the general principle is that a lower K_m value indicates a higher affinity of the enzyme for the substrate, and a higher k_cat value signifies a faster rate of hydrolysis. The ratio of k_cat/K_m is a measure of the enzyme's catalytic efficiency.

Research on deacetoxycephalosporin C synthase (DAOCS), an enzyme involved in cephalosporin (B10832234) synthesis, has shown varying conversion rates for different penicillin analogues, including Metampicillin. asm.orgoup.com This suggests that the side-chain structure of the penicillin molecule influences its interaction with enzymes.

Molecular Strategies to Counteract β-Lactamase Activity (e.g., Synergistic Agent Development)

To combat β-lactamase-mediated resistance, a key strategy is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. biointerfaceresearch.comresearchgate.net These inhibitors, such as clavulanic acid, sulbactam (B1307), and tazobactam, have a structure similar to β-lactam antibiotics and can bind to the active site of the β-lactamase, effectively inactivating it. researchgate.netmdpi.com This allows the accompanying antibiotic to reach its target.

Another approach involves the development of synergistic combinations of different β-lactam antibiotics or combining them with non-antibiotic adjuvants. For instance, some natural compounds have been shown to inhibit β-lactamase and work synergistically with β-lactams against resistant strains like MRSA. biointerfaceresearch.commdpi.com Furthermore, research into inhibitors of other essential bacterial proteins, such as FtsZ, has shown potential in restoring the susceptibility of resistant bacteria to β-lactam antibiotics. google.com

Target Site Modification as a Resistance Mechanism

In addition to enzymatic degradation, bacteria can develop resistance by altering the structure of the antibiotic's target, the penicillin-binding proteins (PBPs). nih.govmdpi.com This is a particularly common mechanism in Gram-positive bacteria. nih.gov

Biochemical Characterization of Altered Penicillin-Binding Proteins (PBPs)

PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. wikipedia.org β-lactam antibiotics exert their effect by binding to these proteins and inhibiting their function, leading to cell death. wikipedia.org Resistance arises when mutations in the genes encoding PBPs lead to structural changes in these proteins. crstoday.com These alterations reduce the affinity of the β-lactam antibiotic for the PBP, diminishing its inhibitory effect. nih.gov

A well-known example is the emergence of methicillin-resistant Staphylococcus aureus (MRSA), which acquires a gene (mecA) that encodes for a modified PBP, PBP2a. mdpi.comnih.gov PBP2a has a very low affinity for most β-lactam antibiotics, allowing the bacterium to continue synthesizing its cell wall even in the presence of the drug. mdpi.comnih.gov

Impact of PBP Mutations on Metampicillin Affinity and Efficacy

Mutations within the active site or allosteric sites of PBPs can significantly decrease the binding affinity of β-lactam antibiotics, including what can be inferred for Metampicillin. etflin.com For example, specific amino acid substitutions in PBP2x and PBP2b of Streptococcus pneumoniae have been shown to reduce the acylation efficiency of penicillins and cephalosporins. etflin.com The extent of resistance often correlates with the number and location of these mutations. While direct studies on Metampicillin's affinity to specific mutated PBPs are not detailed in the provided search results, the general principle of reduced affinity due to PBP alterations is a well-established resistance mechanism that would apply to Metampicillin as a member of the penicillin class. crstoday.comrespiratory-therapy.com The efficacy of Metampicillin would therefore be compromised in bacteria possessing these altered PBPs.

Efflux Pump Systems in Metampicillin Resistance

Efflux pumps are protein transporters embedded in the bacterial cell membrane that actively expel a wide array of toxic compounds, including antibiotics like Metampicillin. nih.govwikipedia.org This process is a crucial survival mechanism for bacteria, allowing them to maintain sub-toxic intracellular concentrations of harmful substances. mdpi.com The overexpression of these pumps is a common factor in the development of multidrug resistance. mdpi.com

Identification and Characterization of Efflux Pumps Transporting Metampicillin

Bacterial efflux pumps are categorized into several major superfamilies based on their structure and energy source. These include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the multidrug and toxic compound extrusion (MATE) family, the resistance-nodulation-cell division (RND) superfamily, and the small multidrug resistance (SMR) family. nih.govwikipedia.org While specific studies identifying efflux pumps that exclusively transport Metampicillin are limited, the broad substrate specificity of many pumps, particularly within the RND and MFS families, suggests their likely involvement in its extrusion.

For instance, the AcrAB-TolC efflux system in Escherichia coli, a member of the RND family, is a well-characterized pump known to export a wide range of antibiotics, including β-lactams, a class to which Metampicillin belongs. asm.orgfrontiersin.org The tripartite nature of RND pumps, consisting of an inner membrane transporter, a periplasmic adapter protein, and an outer membrane channel, allows for the efficient removal of drugs from the cytoplasm or periplasm directly to the extracellular space. nih.gov

Similarly, MFS transporters, such as NorA in Staphylococcus aureus, are known to confer resistance to multiple drugs. explorationpub.com While often associated with Gram-positive bacteria, MFS pumps are also present in Gram-negative species and contribute to the efflux of a variety of antimicrobial agents. explorationpub.comnih.gov Given the structural similarities between Metampicillin and other known substrates of these pumps, it is highly probable that they contribute to Metampicillin resistance.

Table 1: Major Efflux Pump Superfamilies and Potential for Metampicillin Transport

Efflux Pump SuperfamilyEnergy SourceKey CharacteristicsLikely Involvement in Metampicillin Transport
ATP-binding cassette (ABC) ATP hydrolysisPrimary active transporters with diverse substrates. nih.govmdpi.comPossible, as some ABC transporters export a wide range of molecules. nih.gov
Major Facilitator Superfamily (MFS) Proton motive forceSecondary active transporters, widely distributed in bacteria. mdpi.comHigh, due to their known role in exporting a broad spectrum of antibiotics. explorationpub.com
Multidrug and Toxic Compound Extrusion (MATE) Sodium or proton motive forceSecondary active transporters with a wide range of substrates. mdpi.comLikely, given their ability to transport various cationic drugs and other compounds. mdpi.commdpi.com
Resistance-Nodulation-Cell Division (RND) Proton motive forceTripartite systems in Gram-negative bacteria, known for broad substrate specificity. nih.govVery high, as RND pumps are major contributors to multidrug resistance in Gram-negative bacteria and are known to extrude β-lactams. nih.govfrontiersin.org
Small Multidrug Resistance (SMR) Proton motive forceSmallest known secondary multidrug transporters. mdpi.comPossible, though their substrate range is generally more limited compared to RND and MFS pumps. mdpi.com

Biochemical Regulation and Energetics of Efflux Mechanisms

The expression and activity of efflux pumps are tightly regulated processes, often controlled at the transcriptional level by repressor or activator proteins. duke.edu These regulatory systems can sense the presence of toxic compounds, including antibiotics, and trigger the increased production of efflux pumps. frontiersin.org This regulation allows bacteria to conserve energy, as the synthesis and operation of these pumps are energetically expensive. duke.edu

Permeability Barriers and Outer Membrane Modifications

In addition to actively pumping out antibiotics, Gram-negative bacteria possess a formidable outer membrane that acts as a primary barrier to the entry of many harmful substances, including Metampicillin. nih.govnih.gov The composition and structure of this membrane can be modified to further restrict the influx of antibiotics.

Role of Porin Channels in Metampicillin Uptake in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria contains protein channels called porins, which allow the passive diffusion of small, hydrophilic molecules into the periplasmic space. frontiersin.orgmdpi.com For antibiotics like Metampicillin, porins represent a major route of entry into the bacterial cell. nih.govubc.ca The two main non-specific porins in E. coli are OmpF and OmpC. nih.govmdpi.com

The size and charge of the porin channel influence the rate at which an antibiotic can pass through. researchgate.net OmpF generally forms a larger channel than OmpC, making it a more efficient pathway for the entry of many antibiotics, including β-lactams. frontiersin.orgnih.gov Consequently, a common mechanism of resistance is the downregulation or mutation of OmpF, which reduces the permeability of the outer membrane to these drugs. nih.govasm.org Studies have shown that mutants lacking OmpF exhibit increased resistance to several β-lactam antibiotics. frontiersin.orgnih.gov While OmpC can also facilitate antibiotic uptake, its smaller pore size generally results in a lower permeation rate. researchgate.netasm.org

Table 2: Characteristics of Major Porins in E. coli and their Impact on Antibiotic Uptake

PorinGeneral Channel SizeRole in Antibiotic UptakeImpact of Downregulation on Resistance
OmpF LargerMajor pathway for the entry of many hydrophilic antibiotics, including β-lactams. frontiersin.orgnih.govIncreased resistance to many β-lactam antibiotics. nih.gov
OmpC SmallerCan facilitate antibiotic uptake, but generally less efficient than OmpF. researchgate.netasm.orgCan contribute to resistance, but the effect is often less pronounced than with OmpF downregulation. frontiersin.org

Lipid A and Lipopolysaccharide Modifications Affecting Permeability

The outer leaflet of the outer membrane is primarily composed of lipopolysaccharide (LPS), a molecule that plays a critical role in maintaining the barrier function of the membrane. nih.govnih.gov The LPS molecule consists of three parts: O-antigen, a core oligosaccharide, and Lipid A, which anchors the LPS in the membrane. acs.org Bacteria can modify the structure of their LPS, particularly the Lipid A and core oligosaccharide regions, to alter the permeability and charge of the outer membrane, thereby increasing resistance to certain antibiotics. nih.govresearchgate.net

Modifications to Lipid A, such as the addition of positively charged groups like phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N), can reduce the net negative charge of the outer membrane. nih.govasm.orgasm.org This change can lead to electrostatic repulsion of positively charged antibiotics and can also affect the binding and influx of other classes of drugs. nih.gov Similarly, alterations to the core oligosaccharide of LPS can impact outer membrane stability and permeability. asm.orgmdpi.com For example, the addition of phosphoethanolamine to the core sugar has been shown to affect the susceptibility to tetracycline (B611298) and glycylcycline antibiotics. asm.org While the direct impact of these specific modifications on Metampicillin permeability has not been extensively studied, they represent a general mechanism by which bacteria can fortify their outer membrane against a variety of antimicrobial agents.

Analytical Methodologies for Metampicillin Research and Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is a powerful analytical tool for separating complex mixtures. drawellanalytical.com In the context of Metampicillin (B1676330), chromatographic methods are essential for isolating the parent compound from its primary metabolite, ampicillin (B1664943), as well as from potential degradation products and endogenous components in biological matrices. drawellanalytical.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Metampicillin and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Metampicillin. uea.ac.uknih.gov It is frequently used for the simultaneous determination of Metampicillin and its active metabolite, ampicillin, in various biological fluids. nih.gov The identification of drug metabolites is a critical step in the drug development process, and HPLC coupled with mass spectrometry (HPLC-MS) provides detailed structural information on these metabolites. nih.gov

One established HPLC method utilizes a column-switching technique for the direct analysis of Metampicillin and ampicillin in plasma, urine, and bile. nih.gov This method involves an initial pre-column cleanup followed by separation on an analytical column. The use of a gradient elution with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer allows for effective separation of the target analytes. nih.gov This approach has demonstrated excellent precision and accuracy, with a detection limit of 0.1 µg/mL. nih.gov The total analysis time is typically under 40 minutes per sample. nih.gov

For successful metabolite profiling using HPLC, several factors must be optimized. nih.gov The chromatographic separation needs to resolve individual metabolites effectively while minimizing interference from endogenous substances in the sample matrix. nih.gov While direct injection of untreated samples is ideal to prevent loss of metabolites, some sample cleanup and concentration may be necessary depending on the complexity of the matrix. nih.gov

Table 1: Example of HPLC Parameters for Metampicillin and Ampicillin Analysis

ParameterCondition
Pre-column LiChrosorb RP-8 (25-40 µm)
Analytical Column Ultracarb 5 ODS-30
Mobile Phase Gradient of acetonitrile and 0.02 M phosphate buffer (pH 7.0)
Detection Limit 0.1 µg/mL
Analysis Time < 40 minutes
Data derived from a study on the simultaneous determination of ampicillin and metampicillin in biological fluids. nih.gov

Ultra-Performance Liquid Chromatography (U-HPLC) in Research Applications

Ultra-Performance Liquid Chromatography (U-HPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography technology. ijsrtjournal.comajpaonline.com By utilizing columns with smaller particle sizes (typically sub-2 µm), U-HPLC offers substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. ijsrtjournal.comajpaonline.com

While specific U-HPLC methods for Metampicillin are less commonly detailed in publicly available literature, the principles of the technique are highly applicable. The increased efficiency of U-HPLC would allow for faster analysis times and better separation of Metampicillin from its metabolites and potential impurities. ijsrtjournal.com An UHPLC-MS/MS method has been successfully developed and validated for the simultaneous measurement of ampicillin and sulbactam (B1307) in plasma and urine, demonstrating the technique's suitability for related compounds. researchgate.net This suggests that a similar approach would be highly effective for Metampicillin analysis, offering a more rapid and sensitive alternative to traditional HPLC methods. ijsrtjournal.comresearchgate.net

Gas Chromatography (GC) for Volatile Degradation Products

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. drawellanalytical.com Its application in pharmaceutical analysis includes the identification and quantification of impurities, residual solvents, and degradation products. drawellanalytical.com

The direct analysis of Metampicillin by GC is challenging due to its low volatility. scirp.org However, GC is highly suitable for the analysis of volatile degradation products that may form during the manufacturing process or upon storage. For non-volatile compounds like Metampicillin, a derivatization step is often required to convert the analyte into a more volatile form suitable for GC analysis. scirp.org This process modifies the chemical structure of the compound to improve its chromatographic behavior. scirp.org Coupling GC with mass spectrometry (GC-MS) provides a powerful tool for the identification of unknown impurities and degradation products by offering both high-resolution separation and detailed mass-based identification.

Spectroscopic and Spectrometric Detection Methods

Spectroscopic and spectrometric methods are widely used for the quantification and identification of chemical compounds based on their interaction with electromagnetic radiation. mt.commdpi.com These techniques are often coupled with chromatographic systems to provide sensitive and selective detection of the separated analytes. mdpi.com

UV-Visible Spectroscopy in Metampicillin Quantification

UV-Visible (UV-Vis) spectroscopy is a robust and widely accessible technique for the quantitative analysis of substances that absorb light in the UV and visible regions of the electromagnetic spectrum. mt.com It is commonly used as a detection method in HPLC systems for pharmaceutical analysis. nih.gov

The quantification of Metampicillin can be achieved using UV-Vis spectroscopy. Penicillins, as a class, exhibit characteristic UV absorbance spectra. koreascience.kr Although the absorbance spectra of penicillins like ampicillin, bacampicillin, hetacillin, and Metampicillin can be very similar, derivative spectrophotometry can be employed to enhance spectral features and differentiate between these closely related structures. koreascience.kr By recording the absorbance at a specific wavelength (λmax), the concentration of the analyte can be determined based on the Beer-Lambert law. mt.com For instance, a method for quantifying methamphetamine, another pharmaceutical compound, established a linear range of 50 µg/mL to 1000 µg/mL with an observed λmax of 259 nm, illustrating the quantitative power of this technique. researchgate.net A similar approach can be applied to Metampicillin, making UV-Vis spectroscopy a valuable tool for its quantification in various samples. mt.comresearchgate.net

Fluorescence Spectroscopy for Derivatized Metampicillin or Related Fluorophores

Fluorescence spectroscopy is a highly sensitive detection method that measures the fluorescence emission from a sample after it has been excited by light of a specific wavelength. spectroscopyonline.comnih.gov While Metampicillin itself is not naturally fluorescent, it can be chemically modified through derivatization to produce a fluorescent product.

This approach has been successfully applied to the analysis of ampicillin, a closely related compound. researchgate.net In one method, ampicillin is derivatized post-column in an HPLC system, and the resulting fluorescent compound is then detected. researchgate.net Another method involves the biocatalytic oxidation of ampicillin, which produces a fluorescent byproduct with a maximum emission at 460 nm. frontiersin.org The intensity of this fluorescence is proportional to the initial concentration of ampicillin, allowing for its indirect quantification. frontiersin.org Such derivatization strategies, whether chemical or enzymatic, can be adapted for Metampicillin to leverage the high sensitivity and selectivity of fluorescence detection in research and monitoring applications. researchgate.netfrontiersin.org

Tandem Mass Spectrometry (MS/MS) for Trace Analysis and Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely used technique for the trace analysis of antibiotics, including metampicillin. europa.eud-nb.info This method offers high sensitivity and selectivity, allowing for the detection of minute concentrations of the target compound in complex samples like human plasma, animal tissues, and environmental waters. europa.eud-nb.infomdpi.comnih.gov

The principle of MS/MS involves the selection of a specific precursor ion (typically the protonated molecule [M+H]+ for metampicillin) in the first mass spectrometer. This ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed in a second mass spectrometer. d-nb.infonih.gov This process, known as multiple reaction monitoring (MRM), significantly enhances specificity by monitoring a unique transition from a precursor ion to a product ion, which helps to eliminate matrix interference. mdpi.comijpras.com

Metabolite Identification:

Beyond quantification, tandem mass spectrometry is a key tool for identifying metabolites of metampicillin. nih.govnih.gov Metabolites are formed as the parent drug is chemically altered within a biological system. Identifying these transformation products is essential for a complete understanding of the drug's fate.

The process of metabolite identification often involves searching for predicted metabolic transformations, such as hydroxylation, which would result in a specific mass shift from the parent compound. mdpi.com For instance, if metampicillin undergoes hydroxylation, a mass increase of 16 Da would be expected. By scanning for ions with this specific mass difference, potential metabolites can be pinpointed. mdpi.com Further structural confirmation is achieved by analyzing the fragmentation patterns (MS/MS spectra) of these potential metabolites and comparing them to the fragmentation of the parent drug or to spectra from reference standards if available. nih.gov Techniques like precursor ion scans and neutral loss scans are also employed to detect metabolites that share common structural fragments or lose a specific neutral molecule upon fragmentation. ijpras.com For example, a study on the related compound ampicillin successfully used LC/MS and MS/MS to identify known metabolites like ampicillin penicilloic acid and ampicillin piperazine-2,5-dione in human urine, and also discovered two new epimers of ampicillin penilloic acid. nih.gov

Table 1: Example of MS/MS Parameters for Ampicillin Analysis (as a proxy for Metampicillin)

This table illustrates typical parameters used in an LC-MS/MS method for a closely related penicillin. Similar principles would apply to the development of a method for metampicillin.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ampicillin350.4106.1 mdpi.com

Data based on a published method for ampicillin analysis, which shares structural similarities with metampicillin. mdpi.com

Electrochemical and Biosensor-Based Methodologies for Metampicillin Detection

Electrochemical methods and biosensors are emerging as rapid, cost-effective, and portable alternatives to traditional chromatographic techniques for antibiotic detection. scienceopen.commdpi.com These methods are particularly suitable for on-site screening and monitoring. rsc.org

Electrochemical Sensors: These sensors work by measuring changes in electrical signals (such as current or potential) that occur when the target analyte interacts with a specially designed electrode surface. mdpi.com Various electrochemical techniques can be employed, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS). scienceopen.commdpi.com The selectivity of these sensors can be enhanced by modifying the electrode with materials that have a specific affinity for the target antibiotic, such as molecularly imprinted polymers (MIPs). scienceopen.commdpi.com

Biosensors: Biosensors are analytical devices that combine a biological recognition element with a transducer to produce a measurable signal. mdpi.com For antibiotic detection, the recognition element can be an antibody, an enzyme, or a nucleic acid sequence (aptamer) that specifically binds to the antibiotic. mdpi.com

One example of a biosensor for a related β-lactam antibiotic, ampicillin, utilizes the enzyme β-lactamase in conjunction with chitosan-capped manganese-doped zinc sulfide (B99878) micromaterials. The interaction between ampicillin and the enzyme on the sensor surface leads to a change in the material's absorbance properties, allowing for quantification. nih.govnih.gov Another innovative approach for ampicillin detection involved an electrochemical biosensor using a dual-signal amplification strategy with gold-platinum nanoparticles and DNA cycling, achieving an extremely low detection limit. nih.gov

Immunochemical Assays for Specific Metampicillin Detection (e.g., ELISA, Fluorescent Immunoassays)

Immunochemical assays are based on the highly specific binding interaction between an antibody and its corresponding antigen. creative-diagnostics.com These methods are widely used for screening purposes due to their high throughput, sensitivity, and relatively low cost. creative-diagnostics.com

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. creative-diagnostics.com In a competitive ELISA format for metampicillin detection, a known amount of enzyme-labeled metampicillin would compete with any metampicillin present in the sample for binding to a limited number of specific antibody sites, which are typically coated on a microplate well. a-matrix.ng The amount of enzyme activity is inversely proportional to the concentration of metampicillin in the sample.

Research has focused on developing broad-spectrum antibodies that can detect multiple penicillins. For example, polyclonal antibodies raised against an ampicillin-bovine serum albumin conjugate have shown cross-reactivity with a range of penicillins, including metampicillin. tandfonline.com In one such direct competitive EIA, metampicillin exhibited a relative cross-reactivity of 130% compared to penicillin G. researchgate.net However, some immunoassays may have limitations in sensitivity for detecting all penicillins at their maximum residue limit (MRL) levels. tandfonline.comtandfonline.com

Table 2: Cross-Reactivity of a Beta-Lactams ELISA Kit

CompoundCross-Reactivity (%)
Penicillin100
Ampicillin90
Amoxicillin (B794)80
Metampicillin 50
Cloxacillin75
Oxacillin50
Cephalosporins<1

This data is from a commercially available competitive enzyme immunoassay kit designed for the detection of β-Lactams in various sample types. The optical density value has a negative correlation with the β-Lactam concentration in the sample. a-matrix.ng

Fluorescent Immunoassays (FIA): Fluorescent immunoassays operate on a similar principle to ELISA but use fluorescent molecules (fluorophores) instead of enzymes as labels. creative-biolabs.com This can lead to higher sensitivity and allows for the development of different assay formats. researchgate.netcreative-biolabs.com A fluorescent immunoassay for ampicillin has been developed using a competitive lateral flow format, which is suitable for rapid, on-site testing. nih.gov This method utilized labeled functional nucleic acids (aptamers) as the recognition element, demonstrating the versatility of immunoassay platforms. nih.gov

Interactions with Biological Systems Non Clinical Research

Biochemical Interactions with Model Enzymes and Proteins (Beyond PBPs)

While the primary targets of β-lactam antibiotics are penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis, the reactive nature of the β-lactam ring allows for interactions with other biological macromolecules. nih.gov

Reactivity with Other Enzymes Possessing Nucleophilic Active Sites

The β-lactam ring of penicillins is susceptible to nucleophilic attack, a mechanism that is not exclusive to PBPs. Other enzymes with nucleophilic residues (such as serine, cysteine, or lysine) in their active sites can also be potential targets. This reactivity is the basis for the inactivation of PBPs, where a serine residue in the active site opens the β-lactam ring, forming a stable acyl-enzyme intermediate. While specific studies on Metampicillin's reactivity with non-PBP enzymes are limited, the general reactivity of penicillins suggests potential interactions with various hydrolases and transferases that utilize nucleophilic catalysis.

Studies on Protein Adduction and Modification by Metampicillin (B1676330) or its Metabolites

The covalent binding of drugs or their metabolites to proteins, a process known as haptenation, can render these proteins immunogenic. nih.gov For β-lactam antibiotics like ampicillin (B1664943), a metabolite of metampicillin, this process is well-documented. wikipedia.orgnih.gov Amoxicillin (B794), a close structural analog of ampicillin, has been shown to form adducts with serum proteins, such as human serum albumin (HSA), as well as intracellular proteins. nih.gov This modification typically occurs on nucleophilic residues, with lysine (B10760008) being a common target. nih.govbiorxiv.org

In vitro studies with amoxicillin have demonstrated the modification of several lysine residues on HSA. nih.gov The formation of these adducts can be influenced by the local chemical environment, including the presence of reducing agents. nih.gov Given that metampicillin hydrolyzes to ampicillin, it is plausible that similar protein adduction occurs in vivo, potentially contributing to hypersensitivity reactions. The process involves the β-lactam ring opening and forming a covalent bond with the protein. nih.gov

In Vitro Metabolic Fate and Biotransformation Studies

Characterization of Enzymatic Hydrolysis in Cellular Extracts and Isolated Organs

Metampicillin is known to be a prodrug that hydrolyzes to ampicillin. nih.gov This hydrolysis is a key metabolic step. Studies have shown that this process is rapid in acidic environments like the stomach but less so in neutral media. wikipedia.org In human serum, the hydrolysis is incomplete. wikipedia.org Following oral administration, metampicillin itself is often not detected in the bloodstream or urine; instead, its active metabolite, ampicillin, is found. ncats.io

Enzymatic hydrolysis of similar compounds, such as penicillin G, has been extensively studied. Enzymes like penicillin G acylase (PGA) are used industrially to hydrolyze penicillin G to 6-aminopenicillanic acid (6-APA), a key intermediate in the synthesis of semi-synthetic penicillins. unibuc.ronih.gov These enzymatic processes are typically conducted in aqueous solutions, and the efficiency can be influenced by factors like pH and the presence of organic solvents. unibuc.ronih.gov While specific data on the enzymatic hydrolysis of metampicillin in cellular extracts is scarce, its known lability in aqueous and acidic environments suggests that both chemical and enzymatic hydrolysis contribute to its conversion to ampicillin.

Investigation of Non-Hydrolytic Metabolic Transformations

Beyond hydrolysis, drugs can undergo a variety of other metabolic transformations, broadly classified as Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. nih.govmdpi.com These reactions are primarily carried out by enzyme systems like cytochromes P450 (CYPs) and transferases. nih.gov For many β-lactam antibiotics, metabolism beyond hydrolysis of the β-lactam ring is not a major route of elimination. However, investigations into the metabolism of other drugs using techniques like liquid chromatography-mass spectrometry (LC-MS) with human liver microsomes can reveal a complex array of metabolites. mdpi.comnih.gov There is currently limited specific information available from non-clinical research on the non-hydrolytic metabolic transformations of metampicillin.

Reactivity with Endogenous Biomolecules and Formaldehyde (B43269) Scavengers

Competitive Binding Studies with 1,3-Cyclohexanedione and Other Scavenging Agents

Recent structural elucidation has confirmed that Metampicillin exists as a cyclic aminal, a product of the reaction between ampicillin and formaldehyde. nih.govresearchgate.net Further investigation revealed that in the presence of excess formaldehyde, a second product can form which contains an additional, more labile exocyclic hemiaminal group. nih.gov

The stability of these structures was probed using the formaldehyde scavenger 1,3-cyclohexanedione. nih.gov These competitive binding studies provide significant insight into the reactivity and stability of Metampicillin. It was observed that the exocyclic hemiaminal group is readily removed by 1,3-cyclohexanedione. nih.govox.ac.uk In contrast, the core cyclic aminal structure of Metampicillin exhibits much greater stability and is not easily reversed by the scavenger under mild conditions. nih.govox.ac.uk

The following table summarizes the observed reactivity of Metampicillin and its related species with the formaldehyde scavenger 1,3-cyclohexanedione, based on NMR studies. nih.gov

Compound/StructureScavenger Concentration (Equivalents of 1,3-cyclohexanedione)ObservationStability
Exocyclic Hemiaminal Adduct (Compound 3) 1-2Readily removed to yield the cyclic aminal (Compound 2).Labile
Cyclic Aminal (Metampicillin, Compound 2) 1-2Unaffected.Stable
Cyclic Aminal (Metampicillin, Compound 2) 4Signal intensity decreased to 40% after 14 hours.Moderately Stable
Cyclic Aminal (Metampicillin, Compound 2) 20Complete loss observed after 10 minutes.Unstable

These findings demonstrate a clear difference in the kinetic stability of the two formaldehyde-derived structures. The hemiaminal is highly susceptible to removal by scavengers, while the cyclic aminal is significantly more robust, requiring higher concentrations of the scavenger to facilitate its breakdown. nih.gov

Impact of Aminal Structure on Reactivity with Nucleophilic Species in Biological Matrices

The structure of Metampicillin as a cyclic aminal is central to its chemical behavior in biological environments. nih.govox.ac.uk Aminals are generally more stable than the corresponding hemiaminals but can still be susceptible to hydrolysis, especially under acidic conditions, to release the parent amine (ampicillin) and aldehyde (formaldehyde). nih.gov This controlled release is the fundamental principle of its action as a prodrug.

The cyclic nature of the aminal in Metampicillin confers a notable degree of stability compared to a non-cyclic equivalent or the more reactive hemiaminal adduct. nih.gov This stability prevents the premature release of ampicillin. The reactivity of the aminal structure with nucleophilic species is a key parameter. In biological matrices, water acts as a nucleophile to hydrolyze the aminal, a process catalyzed by acid. nih.gov

The stability of the cyclic aminal methylene (B1212753) group was shown to be greater than that of the exocyclic hemiaminal group. nih.govox.ac.uk This suggests that the aminal structure is less reactive towards nucleophiles compared to the hemiaminal. This differential reactivity is critical, as it allows for the transient formation of a less stable adduct in the presence of excess formaldehyde, while the core Metampicillin structure remains relatively intact, ensuring it can reach its target area before breaking down into its active components. The potential for formaldehyde to react with biological nucleophiles highlights the complexity of using such a prodrug strategy. nih.gov

Environmental Transformation and Ecological Impact Research

Environmental Fate and Persistence of Metampicillin (B1676330) in Aquatic and Terrestrial Systems

The persistence of Metampicillin(1-) in the environment is largely dictated by its stability and its transformation into ampicillin (B1664943). Once in the environment, these compounds are subject to various degradation processes and can move between different environmental compartments.

Hydrolysis and Photolysis Pathways in Environmental Matrices

Metampicillin is known to be unstable in aqueous solutions, where it hydrolyzes to form ampicillin. This hydrolysis is particularly rapid under acidic conditions. nih.gov The subsequent environmental fate of Metampicillin(1-) is therefore intrinsically linked to that of ampicillin.

The natural degradation of ampicillin in the environment occurs through both hydrolysis and photolysis. researchgate.net The rate of hydrolysis of ampicillin is influenced by temperature and pH. researchgate.net For instance, at a neutral pH of 7, the hydrolysis half-life of ampicillin is 27 days at 25°C, which decreases significantly to 1.1 days at 60°C. nih.gov This indicates a positive correlation between temperature and the rate of hydrolysis. researchgate.net Alkaline conditions have been shown to markedly increase the hydrolysis rate compared to acidic and neutral pH conditions. researchgate.net

Photolysis, or degradation by light, is another significant pathway for the breakdown of ampicillin in the environment. Studies have shown that ampicillin is susceptible to photolytic degradation under simulated sunlight. The photolysis of ampicillin follows pseudo-first-order kinetics, with a reported half-life of approximately 7.0 hours under simulated sunlight (1 kW/m²). mdpi.com The photolytic degradation of ampicillin can lead to the formation of various transformation products. One identified primary product is ampicillin sulfoxide (B87167), which can be formed through the oxidation of the sulfur atom. nih.gov Further degradation can lead to the opening of the β-lactam ring, resulting in products such as ampicillin diketopiperazine. nih.gov Research has also identified hydroxylated isomers, such as amoxicillin (B794), as potential photoproducts resulting from the attack of hydroxyl radicals on the aromatic ring of ampicillin. researchgate.net

Degradation PathwayCompoundConditionsHalf-life/OutcomeReference
HydrolysisAmpicillinpH 7, 25°C27 days nih.gov
HydrolysisAmpicillinpH 7, 60°C1.1 days nih.gov
PhotolysisAmpicillinSimulated sunlight (1 kW/m²)7.0 hours mdpi.com

Sorption and Leaching Behavior in Soils and Sediments

The mobility of Metampicillin(1-), primarily as its hydrolysis product ampicillin, in terrestrial environments is governed by sorption and leaching processes in soils and sediments. Sorption, the process of a substance adhering to a solid surface, can reduce the bioavailability and mobility of antibiotics, while leaching describes their movement through the soil profile, potentially contaminating groundwater.

The sorption of ampicillin to soil particles is influenced by several factors, including soil type, pH, and organic matter content. asm.org A study on the sorption of ampicillin in loess soil found that the sorption affinity (Kd) ranged from 95.3 to 276.6 L/kg. asm.org This suggests a relatively high sorption potential in this soil type. The primary mechanisms for ampicillin sorption in loess soil are believed to be complexation, cationic bridging, and hydrogen bonding. asm.org

The pH of the soil plays a crucial role in the sorption of ampicillin. An alkaline environment has been found to be favorable for the sorption of ampicillin. asm.org The physicochemical properties of both the antibiotic and the soil are critical in determining the extent of sorption. preprints.org For instance, the presence of clay minerals and organic matter can significantly influence the retention of antibiotics in the soil. nih.gov

The leaching potential of ampicillin is inversely related to its sorption. Compounds that sorb strongly to soil particles are less likely to leach into groundwater. Given the moderate to high sorption affinity of ampicillin in certain soils, its mobility may be limited. However, in soils with low organic matter and clay content, the potential for leaching could be higher. nih.gov It is important to note that the leaching of antibiotics can be influenced by agricultural management practices and the presence of other substances in the soil. nih.gov

Soil TypeAntibioticSorption Affinity (Kd) (L/kg)Influencing FactorsReference
Loess SoilAmpicillin95.3–276.6pH (alkaline favorable), complexation, cationic bridging, hydrogen bonding asm.org

Microbial Degradation and Biotransformation in Environmental Samples

Microbial activity is a key driver in the breakdown of organic compounds in the environment, including antibiotics. The ability of microorganisms to degrade or transform Metampicillin(1-) and its active form, ampicillin, can significantly reduce their environmental persistence.

Identification of Environmental Microorganisms Capable of Metampicillin Degradation

Specific research identifying microorganisms that degrade Metampicillin(1-) is scarce. However, studies have successfully identified environmental microorganisms capable of degrading ampicillin.

One notable example is the white-rot fungus Coriolopsis gallica. This fungus has demonstrated the ability to completely remove ampicillin (at an initial concentration of 50 mg/L) from a liquid medium within six days of incubation. nih.govresearchgate.net

Another identified microorganism is the bacterium Klebsiella oxytoca. frontiersin.org This bacterium is known to produce β-lactamase enzymes, which are capable of inactivating β-lactam antibiotics like ampicillin by cleaving the β-lactam ring. frontiersin.org While this is primarily a resistance mechanism, it contributes to the degradation of the antibiotic in the environment.

MicroorganismTypeDegradation CapabilityReference
Coriolopsis gallicaWhite-rot fungusComplete removal of 50 mg/L ampicillin in 6 days nih.govresearchgate.net
Klebsiella oxytocaBacteriumDegrades ampicillin via β-lactamase production frontiersin.org

Characterization of Microbial Metabolic Pathways for Metampicillin

The metabolic pathways for the degradation of Metampicillin(1-) are understood through the study of its hydrolysis product, ampicillin.

For the fungus Coriolopsis gallica, the degradation of ampicillin is linked to the activity of its laccase enzymes. researchgate.netnih.gov Two potential degradation pathways have been proposed. The first pathway involves the oxidation of the sulfur atom in the ampicillin molecule. researchgate.netnih.gov The second, more significant pathway, involves the direct opening of the β-lactam ring, which leads to the loss of the antibiotic's antibacterial activity. researchgate.netnih.gov

In the case of Klebsiella oxytoca, the primary mechanism of ampicillin degradation is through the enzymatic action of β-lactamases. frontiersin.org These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. While this process effectively degrades the antibiotic, it is a mechanism of resistance rather than a metabolic pathway for nutrient acquisition. frontiersin.org The metabolic response of Klebsiella oxytoca to antibiotic exposure involves alterations in central carbon metabolism, as well as amino acid metabolism. nih.gov

Evolution and Dissemination of Metampicillin Resistance Genes in Environmental Reservoirs

The presence of antibiotics like Metampicillin(1-) and ampicillin in the environment can drive the evolution and spread of antibiotic resistance genes (ARGs), which is a significant public health concern. Environmental reservoirs such as water and soil can act as hotspots for the development and transfer of these genes among microbial populations. tandfonline.commdpi.com

Aquatic environments are recognized as major reservoirs for ARGs. tandfonline.comspringernature.com Studies have shown that coastal runoff can introduce ARGs from terrestrial sources into marine ecosystems. springernature.com Marine environments have been found to host a diverse array of ARGs, including those that confer resistance to ampicillin. tandfonline.com The presence of antibiotics in these environments, even at low concentrations, can create a selective pressure that favors the survival and proliferation of resistant bacteria. news-medical.net

Soil ecosystems also play a critical role in the evolution and spread of antibiotic resistance. food.gov.ukbiorxiv.org The application of manure from treated livestock can introduce both antibiotic residues and resistant bacteria into agricultural soils. asm.org Horizontal gene transfer (HGT) is a key mechanism for the spread of ARGs in soil, allowing resistance to be transferred between different bacterial species. The presence of extracellular ARGs, released from dead bacteria, can also contribute to the spread of resistance through natural transformation. Environmental factors such as soil pH and the presence of heavy metals can also influence the abundance and dissemination of ARGs. news-medical.net

While direct evidence linking Metampicillin(1-) to the evolution of specific resistance genes is limited, the widespread presence of ampicillin resistance genes in various environmental compartments highlights the potential for this class of antibiotics to contribute to the growing problem of antimicrobial resistance. The transfer of these resistance genes from environmental bacteria to human pathogens is a critical concern for public health. mdpi.com

Detection and Quantification of Resistance Determinants in Wastewater, Soil, and Animal Waste

The presence of ampicillin in the environment creates selective pressure that can lead to the proliferation of antibiotic resistance genes (ARGs). acs.org These genes are considered emerging pollutants, and their detection in various environmental compartments is crucial for understanding and mitigating risks. acs.org Wastewater treatment plants (WWTPs), agricultural soils amended with manure, and animal waste lagoons are recognized as significant reservoirs and hotspots for ARGs. researchgate.net

Several molecular techniques are employed to detect and quantify ampicillin resistance genes. Conventional methods include quantitative polymerase chain reaction (qPCR), which is highly sensitive but limited to known gene sequences. researchgate.net More advanced, broader techniques like metagenomic sequencing are also used, though they may have lower sensitivity for the low-abundance ARGs often found in environmental samples. researchgate.netijimt.org To overcome these limitations, novel methods such as CRISPR-enriched metagenomics have been developed, enhancing the detection of low-abundance ARGs in complex samples like wastewater. ijimt.org

Studies have successfully quantified various ARGs, including those conferring resistance to β-lactam antibiotics like ampicillin, in different environmental matrices. For instance, in hospital wastewater, a significant source of antibiotic residues, genes such as blaCTX-M and blaIMP have been detected and monitored over time. researchgate.net Similarly, research on animal manure has frequently identified genes like sul1, sul2, and various tetracycline (B611298) resistance genes (tet), often alongside β-lactam resistance determinants, highlighting the complex co-resistance patterns present in these environments.

Table 1: Methods for Detection and Quantification of Antibiotic Resistance Genes (ARGs)

Method Description Advantages Limitations Citations
Quantitative PCR (qPCR) Amplifies and quantifies specific DNA sequences (known ARGs) in real-time. High sensitivity and specificity for targeted genes. Can only detect pre-selected, known genes; low throughput for multiple targets. researchgate.net
Metagenomic Sequencing Sequences the entire DNA content of a sample, allowing for the discovery of all genes present. High throughput; enables discovery of novel ARGs. Lower sensitivity for detecting genes present in low abundance. researchgate.netijimt.org
CRISPR-Enriched Metagenomics Uses CRISPR-Cas9 technology to selectively enrich for target ARG fragments before sequencing. Enhances detection of low-abundance ARGs; lowers the detection limit compared to standard metagenomics. Requires design of specific guide RNAs for enrichment. ijimt.org
Hybrid Capture (xHYB) Uses probes to capture and enrich specific ARG sequences from a sample before sequencing. More sensitive than conventional metagenomics for detecting specific ARGs. Relies on a pre-defined database of target genes. researchgate.net

Studies on Horizontal Gene Transfer in Environmental Microbial Communities

The spread of antibiotic resistance is greatly accelerated by horizontal gene transfer (HGT), a process where genetic material is exchanged between different bacteria. This mechanism allows resistance to spread from harmless environmental bacteria to clinically relevant pathogens. researchgate.net The three primary mechanisms of HGT are:

Conjugation: The transfer of genetic material through direct cell-to-cell contact, often mediated by plasmids. icontrolpollution.com This is considered the most significant mechanism for the spread of ARGs in nature. researchgate.neticontrolpollution.com

Transformation: The uptake and integration of naked, extracellular DNA from the environment by competent bacterial cells. researchgate.net

Transduction: The transfer of bacterial DNA from one bacterium to another via bacteriophages (viruses that infect bacteria). researchgate.net

Environments with high bacterial density, such as wastewater treatment plants, animal intestines, and biofilms, are considered hotspots for HGT. acs.orgmdpi.com Mobile genetic elements (MGEs), including plasmids, transposons, and integrons, are the primary drivers of HGT. acs.org Class 1 integrons (intI1) are frequently identified as key players in the dissemination of antibiotic resistance determinants among bacteria in diverse environments, including fresh water and sludge. mdpi.com Studies have found significant positive correlations between the abundance of intI1 and various ARGs in hospital and municipal wastewater, indicating the crucial role of integrons in the mobilization and transfer of these genes. chemrxiv.org The presence of ampicillin and other antibiotics in these environments can exert selective pressure, favoring the survival and proliferation of bacteria that have acquired resistance through HGT. icontrolpollution.com

Advanced Remediation Technologies for Metampicillin Contamination

Given that metampicillin rapidly converts to ampicillin, remediation technologies target the removal of ampicillin from contaminated water sources, primarily wastewater. Conventional wastewater treatment processes are often insufficient for complete removal, necessitating the development of advanced technologies. mdpi.commdpi.com

Application of Advanced Oxidation Processes (AOPs) for Environmental Removal

Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to oxidize and degrade organic pollutants. mdpi.comresearchgate.net AOPs have shown high efficiency in removing ampicillin from water, with some processes achieving over 99% degradation. mdpi.com

Common AOPs studied for ampicillin removal include:

Ozonation (O₃): Ozone can directly react with ampicillin or generate hydroxyl radicals, especially at higher pH levels. Studies have shown that ozonation is highly effective, with degradation efficiency increasing at higher pH. researchgate.nettandfonline.com For example, second-order rate constants for the reaction between ozone and ampicillin were found to increase from 2.2 x 10⁵ M⁻¹s⁻¹ at pH 5 to 5.4 x 10⁵ M⁻¹s⁻¹ at pH 9. tandfonline.com

Fenton and Photo-Fenton Processes (Fe²⁺/H₂O₂ and Fe²⁺/H₂O₂/UV): These processes use hydrogen peroxide and an iron catalyst to generate hydroxyl radicals. The photo-Fenton process is enhanced by UV light. Both methods are highly effective for ampicillin degradation. nih.govyok.gov.tr Under optimal conditions (pH 3.5), complete removal of ampicillin was achieved in 10 minutes with the Fenton reaction and in just 3 minutes with the photo-Fenton reaction. nih.gov

Heterogeneous Photocatalysis (e.g., TiO₂/UV): This process uses a semiconductor catalyst, typically titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that produce hydroxyl radicals. capes.gov.br The addition of hydrogen peroxide (UV/H₂O₂/TiO₂) can further enhance the degradation rate, achieving complete removal of ampicillin within 30 minutes. capes.gov.br The efficiency of photocatalysis can be influenced by particle size and the crystalline structure of the TiO₂ used. nih.gov

Sonochemical Processes (Ultrasound): High-frequency ultrasound can also generate hydroxyl radicals for pollutant degradation. Combining ultrasound with Fenton (sono-Fenton) or photo-Fenton (sono-photo-Fenton) processes can significantly accelerate ampicillin degradation and mineralization. nih.gov

Table 2: Performance of Advanced Oxidation Processes (AOPs) for Ampicillin Removal

AOP Method Conditions Removal Efficiency/Time Key Findings Citations
Ozonation pH 5 - 9 >99% degradation. Rate constants increase with pH. Higher pH favors faster degradation but may affect the toxicity of byproducts. researchgate.nettandfonline.com
Fenton pH 3.5, 400 µM H₂O₂, 87 µM Fe(II) ~90% in 2 min; 100% in 10 min. Rapid initial degradation. nih.govyok.gov.tr
Photo-Fenton pH 3.5, 400 µM H₂O₂, 87 µM Fe(II), UV light ~90% in 2 min; 100% in 3 min. Faster than the standard Fenton process. nih.govyok.gov.tr
UV/H₂O₂/TiO₂ pH ~5, 1.0 g/L TiO₂, H₂O₂ 100% degradation in 30 min. Addition of H₂O₂ significantly enhances the photocatalytic process. capes.gov.br
Sono-Photo-Fenton Ultrasound, Fe²⁺/H₂O₂, UV light Fastest degradation and highest mineralization (40% TOC removal in 180 min). Combination of processes is highly effective for both degradation and mineralization. nih.gov

Biological Treatment Approaches for Metampicillin Degradation in Wastewater

Biological treatment methods utilize microorganisms to break down pollutants. While conventional activated sludge (CAS) systems have shown some capacity to remove ampicillin, their efficiency can be variable. icontrolpollution.com Adsorption to sludge particles is a significant removal pathway for ampicillin in these systems, rather than complete biodegradation. acs.org Advanced biological systems and specific microbial strains have been investigated to enhance degradation.

Membrane Bioreactors (MBRs): MBRs combine biological treatment with membrane filtration and have demonstrated high removal rates for ampicillin, often exceeding 98%. mdpi.com The presence of nitrification in an MBR system can enhance ampicillin removal, with rates of 87.6% observed in nitrifying systems compared to 78.1% in non-nitrifying ones. ijimt.org However, high concentrations of ampicillin (e.g., 100 mg/L) can negatively impact MBR performance and lead to membrane fouling. nih.gov

Specific Degrading Microorganisms: Research has identified specific bacteria and fungi capable of degrading β-lactam antibiotics. The white-rot fungus Coriolopsis gallica was able to completely eliminate ampicillin (50 mg/L) within 6 days, a process potentially mediated by the laccase enzyme. nih.gov Bacterial strains from genera such as Pseudomonas and Bacillus have been shown to degrade amoxicillin, a closely related penicillin, with efficiencies up to 93.4%. mdpi.com A purified laccase-like enzyme from a Stenotrophomonas sp. bacterium degraded 62% of ampicillin within 96 minutes. nih.gov

Table 3: Biological Treatment Performance for Ampicillin Removal

Treatment Approach Microorganism/System Removal Efficiency Key Findings Citations
Activated Sludge Mixed microbial community Up to 98% degradation reported in one study. Removal is primarily due to adsorption onto sludge rather than biodegradation. acs.orgicontrolpollution.com
Membrane Bioreactor (MBR) Mixed microbial community ~98% removal. Efficiency is enhanced by nitrification but can be inhibited by high ampicillin concentrations. ijimt.orgmdpi.comnih.gov
Fungal Bioremediation Coriolopsis gallica 100% removal of 50 mg/L in 6 days. Degradation is linked to laccase enzyme activity. nih.gov
Bacterial Degradation Stenotrophomonas sp. enzyme 62% removal in 96 minutes. A purified multiple copper oxidase (MCO) like laccase was effective. nih.gov
Bacterial Consortium Pseudomonas sp. and Bacillus sp. Up to 93.4% removal of amoxicillin. A consortium of bacteria showed high degradation efficiency for a related penicillin. mdpi.com

Conclusion and Future Research Perspectives

Synthesis of Key Academic Contributions to Metampicillin (B1676330) Understanding

Metampicillin is a semi-synthetic, broad-spectrum antibiotic derived from the reaction of ampicillin (B1664943) with formaldehyde (B43269). ncats.ionih.gov Key academic contributions have fundamentally shaped the understanding of this compound, revealing its nature as a prodrug. nih.gov In aqueous solutions, particularly under acidic conditions, Metampicillin undergoes hydrolysis to release ampicillin, which is the primary active antibacterial agent. ncats.iokarger.com This conversion dynamic is crucial; for instance, following oral administration, Metampicillin itself is often not detected in the bloodstream or urine, with ampicillin being the sole compound found. ncats.iokarger.com

A pivotal moment in Metampicillin research was the definitive elucidation of its chemical structure. Through detailed Nuclear Magnetic Resonance (NMR) studies, it was revealed that Metampicillin exists as a cyclic aminal. nih.gov This structural insight corrected previous assumptions and provided a new basis for understanding its physicochemical properties. The in-vitro antibacterial activity of Metampicillin is similar in spectrum and potency to that of ampicillin, showing efficacy against non-penicillinase-producing bacteria. karger.com

Perhaps the most significant area of research has been on its pharmacokinetic profile, specifically its excretion. Studies in both animal models and humans have consistently demonstrated that Metampicillin is excreted at a remarkably high rate into the biliary tract, especially following parenteral administration. nih.gov Research involving isolated rabbit liver perfusion showed that nearly half of the administered dose was recovered in the bile. nih.gov In humans, intravenous administration leads to exceptionally high biliary concentrations, far exceeding those achieved with oral administration of Metampicillin or equivalent doses of ampicillin. nih.gov This has positioned Metampicillin as a subject of particular interest for infections of the biliary system. nih.gov

Key Research FindingSignificanceSupporting Studies
Prodrug Nature Metampicillin hydrolyzes to ampicillin, the active agent, particularly in acidic environments. nih.govkarger.comSutherland et al. (1972)
Structural Elucidation Determined to be a cyclic aminal formed from ampicillin and formaldehyde. nih.govCalvó-Tusell et al. (2020)
Biliary Excretion Achieves exceptionally high concentrations in the bile after parenteral administration. nih.govBrogard et al. (1976)
Antibacterial Spectrum Activity is similar to ampicillin and is effective against non-penicillinase-producing strains. karger.comSutherland et al. (1972)

Identification of Remaining Knowledge Gaps and Emerging Research Avenues

Despite decades of study, significant knowledge gaps persist in the understanding of Metampicillin. A primary area for future investigation is the precise molecular mechanism governing its high and selective accumulation in the bile. nih.gov While its cyclic aminal structure is known, how this structure facilitates such efficient hepatic uptake and biliary transport compared to its parent compound, ampicillin, is not fully understood. nih.gov Elucidating the specific transporters involved could unlock new strategies for organ-targeted drug delivery.

Another emerging research avenue stems from findings that Metampicillin interacts with renal peptide transporters like PEPT2. ncats.io The full implications of this interaction on renal handling and potential drug-drug interactions remain to be explored. Furthermore, in an era dominated by the challenge of antimicrobial resistance (AMR), understanding how Metampicillin fares against contemporary bacterial strains and their resistance mechanisms is critical. nih.govnih.gov Research has indicated that penicillins can be susceptible to efflux pumps, which actively remove antibiotics from bacterial cells. asm.org A study using a random forest model to predict efflux susceptibility in Escherichia coli identified Metampicillin as a compound of interest. asm.org This opens up a research path focused on:

Quantifying the impact of various efflux pumps on Metampicillin's efficacy.

Investigating modifications to the Metampicillin structure to create derivatives that can evade these pumps.

Exploring its use in combination with efflux pump inhibitors.

The global decline in the antimicrobial R&D workforce presents a challenge to addressing these gaps, making focused and efficient research even more critical. amrindustryalliance.org Future research must also consider the "One Health" perspective, as Metampicillin is used in both human and veterinary medicine, and understanding its role in the broader ecosystem of antimicrobial use and resistance is essential. nih.govnih.gov

Knowledge Gap / Research AvenueKey QuestionsPotential Impact
Mechanism of Biliary Transport Which hepatic transporters recognize and move Metampicillin into the bile? nih.govImproved design of drugs targeting the biliary system.
Bacterial Efflux Susceptibility How do bacterial efflux pumps affect Metampicillin's activity and can this be overcome? asm.orgStrategies to enhance efficacy and combat resistance.
Role in Modern AMR Landscape What is the efficacy of Metampicillin against current resistant pathogens?Re-evaluation of its clinical utility and potential for optimization.
Interaction with Renal Transporters What are the clinical implications of Metampicillin's interaction with transporters like PEPT2? ncats.ioBetter understanding of its pharmacokinetic profile and potential interactions.

Methodological Innovations and Interdisciplinary Approaches Driving Future Metampicillin Research

Future advancements in the study of Metampicillin will likely be driven by a combination of methodological innovation and interdisciplinary collaboration. The structural determination of Metampicillin as a cyclic aminal was made possible by advanced analytical techniques like NMR spectroscopy, highlighting the continuing importance of sophisticated structural biology methods. nih.gov

A significant methodological shift is the increasing integration of computational and machine learning approaches in antibiotic research. As demonstrated in the study of efflux pump susceptibility, machine learning models can analyze vast datasets of molecular descriptors to predict how a compound like Metampicillin will interact with bacterial resistance mechanisms. asm.org This in silico approach can drastically accelerate the research and development process by prioritizing promising chemical modifications for synthesis and testing, saving time and resources.

An interdisciplinary approach is essential for tackling the remaining knowledge gaps. Future research will require seamless collaboration between multiple fields:

Medicinal Chemistry & Synthetic Chemistry: To design and synthesize novel Metampicillin derivatives that can evade resistance mechanisms or have enhanced transport properties. nih.gov

Pharmacology & Molecular Biology: To investigate the specific protein transporters responsible for its unique biliary excretion and renal interactions using techniques such as cellular assays with engineered cell lines. ncats.io

Microbiology & Genomics: To assess the activity of Metampicillin and its future derivatives against a wide array of clinically relevant, genetically characterized bacterial strains.

Computational Biology: To build predictive models for pharmacokinetics, resistance susceptibility, and drug-target interactions. asm.org

Finally, framing this research within a One Health framework, which unites physicians, veterinarians, and environmental scientists, is crucial. nih.gov This approach ensures that the development and use of Metampicillin considers its impact across human health, animal health, and the environment, which is fundamental to a sustainable strategy against antimicrobial resistance.

Q & A

Q. What are the recommended analytical techniques for confirming the structural integrity of Metampicillin(1-) in synthesis protocols?

  • Methodological Answer : To validate structural integrity, employ a combination of spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm proton and carbon environments, comparing peaks to literature data for β-lactam antibiotics .
  • High-Performance Liquid Chromatography (HPLC) : Pair with UV detection (λ = 254 nm) to assess purity (>95%) and retention time consistency .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., β-lactam carbonyl stretch ~1770 cm⁻¹) .
  • Elemental Analysis : Verify empirical formula (C17H19N3O4S) with ≤0.3% deviation .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 362.1) .

Q. How should researchers design experiments to evaluate Metampicillin(1-)’s antimicrobial activity while minimizing confounding variables?

  • Methodological Answer :
  • Strain Selection : Use standardized bacterial strains (e.g., ATCC controls) with documented β-lactamase production to assess resistance profiles .
  • Broth Microdilution Assays : Follow CLSI guidelines for Minimum Inhibitory Concentration (MIC) determination, including triplicate trials and positive/negative controls .
  • Data Normalization : Account for inoculum size variations by optical density (OD600) calibration .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare activity across bacterial species .

Q. What experimental controls are essential for assessing Metampicillin(1-) stability under varying pH conditions?

  • Methodological Answer :
  • Buffer Systems : Prepare solutions at pH 2.0 (simulated gastric fluid), 7.4 (physiological pH), and 9.0 (alkaline conditions) using phosphate or citrate buffers .
  • Temperature Control : Incubate samples at 37°C with aliquots collected at 0, 24, and 48 hours for HPLC stability testing .
  • Degradation Markers : Monitor β-lactam ring cleavage via UV absorbance shifts (Δλ = 10–15 nm) .

Advanced Research Questions

Q. How can researchers resolve conflicting data on Metampicillin(1-)’s MIC values across independent studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate datasets from peer-reviewed studies (e.g., PubMed, EMBASE) and apply random-effects models to account for heterogeneity .
  • Methodological Audit : Compare protocols for discrepancies in inoculum preparation, incubation time, or endpoint criteria (e.g., 90% vs. 99% inhibition) .
  • In Silico Modeling: Use pharmacokinetic/pharmacodynamic (PK/PD) simulations to correlate MIC variations with bacterial growth rates under different conditions .

Q. What strategies optimize Metampicillin(1-)’s solubility for in vivo pharmacokinetic studies without altering bioactivity?

  • Methodological Answer :
  • Co-Solvent Systems : Test water-miscible solvents (e.g., PEG 400, DMSO ≤5%) for solubility enhancement while monitoring β-lactam stability via circular dichroism .
  • Prodrug Formulation : Synthesize ester derivatives (e.g., methyl or ethyl esters) and evaluate hydrolysis rates in plasma using LC-MS/MS .
  • Nanoparticle Encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles to improve bioavailability, with size (100–200 nm) and encapsulation efficiency (>80%) as critical metrics .

Q. How should researchers design studies to investigate Metampicillin(1-)’s synergistic effects with β-lactamase inhibitors?

  • Methodological Answer :
  • Checkerboard Assays : Combine Metampicillin(1-) with clavulanic acid or tazobactam at sub-inhibitory concentrations (1/4–1/8 MIC) and calculate Fractional Inhibitory Concentration (FIC) indices .
  • Time-Kill Curves : Assess bactericidal synergy by measuring log10 CFU reductions over 24 hours compared to monotherapy .
  • Resistance Monitoring : Serial passage isolates in inhibitor-containing media to detect emergent resistance mutations via whole-genome sequencing .

Q. What computational methods validate Metampicillin(1-)’s binding affinity to penicillin-binding proteins (PBPs)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PBP2a (Staphylococcus aureus) or PBP3 (Escherichia coli), prioritizing docking scores ≤−7.0 kcal/mol .
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD ≤2.0 Å) and hydrogen bond persistence (>50% simulation time) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutant PBPs to predict resistance mechanisms .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for Metampicillin(1-)?

  • Methodological Answer :
  • PK/PD Bridging : Correlate plasma AUC/MIC ratios from murine infection models with clinical breakpoints using Monte Carlo simulations .
  • Tissue Penetration Studies : Measure drug concentrations in target organs (e.g., kidneys, lungs) via microdialysis and adjust dosing regimens accordingly .
  • Immune Modulation : Evaluate host immune responses (e.g., neutrophil recruitment) in knockout mouse models to isolate drug-specific effects .

Data Reporting and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in Metampicillin(1-) studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC50 and Hill coefficients .
  • Bootstrap Resampling : Generate 95% confidence intervals for parameter estimates (n = 1,000 iterations) to assess robustness .
  • Sensitivity Analysis : Vary assay parameters (e.g., serum protein binding) to identify critical variables impacting efficacy .

Q. How should researchers validate Metampicillin(1-)’s purity and stability in long-term storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (1.2 million lux-hours) per ICH guidelines, analyzing degradation products via UPLC-QTOF .
  • Accelerated Stability Testing : Store lyophilized powder at 25°C/60% RH for 6 months and compare HPLC chromatograms to baseline .
  • Crystallography : Perform X-ray diffraction to confirm polymorphic consistency after storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.